molecular formula C6H8N2O3 B033254 Ethyl 2-aminooxazole-4-carboxylate CAS No. 177760-52-0

Ethyl 2-aminooxazole-4-carboxylate

Numéro de catalogue: B033254
Numéro CAS: 177760-52-0
Poids moléculaire: 156.14 g/mol
Clé InChI: NBABLVASYFPOEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-aminooxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263857. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-amino-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBABLVASYFPOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312892
Record name Ethyl 2-aminooxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177760-52-0
Record name Ethyl 2-aminooxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its oxazole core, substituted with both an amino group and an ethyl carboxylate moiety, provides a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, serving as a vital resource for researchers engaged in its use.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow or cream powder.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
CAS Number 177760-52-0
Appearance White to pale yellow or pale cream powder[1]
Melting Point 135-140 °C
Storage Temperature 2-8°C

Synthesis

A generalized experimental workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification Ethyl Bromopyruvate Ethyl Bromopyruvate Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Ethyl Bromopyruvate->Solvent (e.g., Ethanol) Urea Urea Urea->Solvent (e.g., Ethanol) Reflux Reflux Solvent (e.g., Ethanol)->Reflux Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reflux->Reaction Monitoring (TLC) Cooling Cooling Reaction Monitoring (TLC)->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of related compounds and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the proton on the oxazole ring, and a broad singlet for the amino (-NH₂) protons.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the two carbons of the ethyl group.

While specific spectral data is not available, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C=N and C=C stretching of the oxazole ring, and C-O stretching vibrations. For the isomeric compound, ethyl 2-aminooxazole-5-carboxylate, IR (KBr) peaks have been reported at 3387, 3119 (N-H), and 1715 (C=O) cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (156.14 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, and cleavage of the oxazole ring.

Reactivity and Biological Significance

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. The amino group can be readily functionalized, for example, through acylation or Schiff base formation, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification.

While direct biological activity or involvement in specific signaling pathways for this compound has not been extensively documented, its derivatives are of interest in drug discovery. For instance, derivatives of 2-aminooxazoles have been investigated as potential antibacterial agents.[3] The analogous ethyl 2-aminothiazole-4-carboxylate is a well-established intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[4] This suggests that the oxazole counterpart may also serve as a valuable precursor for novel therapeutic agents.

The general workflow for utilizing this compound in drug discovery is outlined below.

G This compound This compound Functionalization Functionalization This compound->Functionalization Derivative Library Derivative Library Functionalization->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Caption: Role of this compound in drug discovery.

Safety Information

According to available safety data, this compound should be handled with care. It is recommended to keep it in a dark place under an inert atmosphere at room temperature.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While detailed experimental protocols and comprehensive spectroscopic and biological data are not yet widely available in the public domain, its structural similarity to well-utilized aminothiazole analogs suggests a promising future in the development of novel therapeutic agents. This guide provides a foundational understanding of its known properties and potential applications, serving as a starting point for further research and development.

References

A Technical Guide to Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-aminooxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical and physical properties, synthesis, and its role in the development of novel therapeutics, particularly as an intermediate in the synthesis of enzyme inhibitors.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 177760-52-0[1]
Molecular Formula C₆H₈N₂O₃[1]
Molecular Weight 156.14 g/mol [1]
IUPAC Name ethyl 2-amino-1,3-oxazole-4-carboxylate[1]
SMILES CCOC(=O)C1=COC(=N1)N[1]
Melting Point 135-140 °C[2]
Assay (Purity) ≥95%[2]
Appearance Solid[2]
Storage Temperature 2-8°C[2]

Synthesis and Reactions

A key reaction demonstrating the utility of this compound is its formylation to produce Ethyl 2-formyloxazole-4-carboxylate. This transformation is a crucial step in the synthesis of more complex molecules.[3]

Experimental Protocol: Formylation of this compound

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent to 0°C.

  • Slowly add phosphoryl chloride (POCl₃) to the cooled DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture dropwise at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure Ethyl 2-formyloxazole-4-carboxylate.

Below is a diagram illustrating the general workflow for this formylation reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Start Ethyl 2-aminooxazole- 4-carboxylate Start->Reaction Quench Quenching (NaHCO3, Ice) Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 2-formyloxazole- 4-carboxylate Purification->Product

General workflow for the formylation of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of various biologically active compounds. Its primary application lies in its use as an intermediate for the preparation of inhibitors of key enzymes implicated in disease.

Inhibitors of Bacterial Serine Acetyltransferase

Research has demonstrated that derivatives of this compound are effective inhibitors of bacterial serine acetyltransferase (SAT).[4] SAT is a crucial enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for the development of novel antibacterial agents.

A study investigating substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, synthesized from this compound, identified compounds with significant inhibitory activity against Staphylococcus aureus SAT (SaSAT). The IC₅₀ values for some of these derivatives are presented in the table below.

CompoundIC₅₀ (SaSAT) [μM]
21a HEt49
21b 3,5-di-ClEt25
21c 4-FEt39
21d 4-CNEt70
21e 4-pyridylEt110
22a HH33
22b 3,5-di-ClH30
22c 4-FH38
22d 4-CNH50
22e 4-pyridylH130

Data extracted from Reference[4].

The general signaling pathway involving bacterial serine acetyltransferase is depicted below. Inhibition of this enzyme disrupts the production of O-acetylserine, a key precursor for cysteine synthesis, thereby impeding bacterial growth.

G Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-acetylserine SAT->OAS CS Cysteine Synthase OAS->CS Sulfide Sulfide Sulfide->CS Cysteine Cysteine CS->Cysteine Inhibitor This compound Derivatives Inhibitor->SAT

Inhibition of the bacterial cysteine biosynthesis pathway.
Intermediate for Akt Inhibitors

This compound is also reported as an intermediate in the preparation of inhibitors of Akt (Protein Kinase B) activity. Akt is a serine/threonine-specific protein kinase that plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. Dysregulation of the Akt signaling pathway is implicated in the pathogenesis of cancer and arthritis, making it a significant therapeutic target.

While specific experimental protocols detailing the use of this compound in the synthesis of Akt inhibitors are proprietary, the general approach involves using it as a scaffold to build more complex molecules that can bind to and inhibit the Akt enzyme.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of enzyme inhibitors, particularly for bacterial serine acetyltransferase and potentially for Akt kinase, underscores its importance in the development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and drug development professionals.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of the more extensively studied 2-aminothiazole scaffold, 2-aminooxazoles offer a promising alternative with potentially improved physicochemical and pharmacokinetic properties, such as reduced metabolic oxidation of the heteroatom.[1] Derivatives of this core structure have demonstrated potential as antibacterial agents, showcasing the importance of a thorough understanding of their molecular characteristics.[2] This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of this compound, along with insights into its potential biological activities.

Molecular Structure and Properties

This compound is characterized by a central five-membered oxazole ring, substituted with an amino group at the 2-position and an ethyl carboxylate group at the 4-position.

Diagram of Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O₃[3]
Molecular Weight 156.14 g/mol [3]
CAS Number 177760-52-0[3]
Appearance White to pale yellow solid
Melting Point 135-140 °C
Topological Polar Surface Area 78.4 Ų[3]
InChI 1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)[4]
SMILES CCOC(=O)c1coc(N)n1

Synthesis

The synthesis of this compound can be achieved through the cyclization of an appropriate precursor. A plausible and efficient method involves the reaction of ethyl 2-chloro-3-oxobutanoate with urea. This approach is analogous to the Hantzsch thiazole synthesis, but utilizes urea to form the oxazole ring.

Proposed Synthetic Pathway

Synthesis reactant1 Ethyl 2-chloro-3-oxobutanoate product This compound reactant1->product + Urea reactant2 Urea reactant2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar 2-aminooxazole derivatives.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: Add urea (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl group and the proton on the oxazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Value not availableTriplet3H-CH₃ (ethyl)
Value not availableQuartet2H-CH₂- (ethyl)
Value not availableSinglet1HOxazole C5-H
Value not availableBroad Singlet2H-NH₂

Note: Specific chemical shifts and coupling constants require experimental determination.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
Value not available-CH₃ (ethyl)
Value not available-CH₂- (ethyl)
Value not availableOxazole C5
Value not availableOxazole C4
Value not availableOxazole C2
Value not availableC=O (ester)

Note: Specific chemical shifts require experimental determination.

FT-IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, BroadN-H stretching (amino group)
~1720StrongC=O stretching (ester)
~1640MediumN-H bending (amino group)
~1250StrongC-O stretching (ester)
~1100StrongC-O-C stretching (oxazole ring)

Note: Specific peak positions and intensities require experimental determination.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

m/zInterpretation
156[M]⁺ (Molecular ion)
FragmentsLoss of -OC₂H₅, -COOC₂H₅, etc.

Note: The fragmentation pattern requires experimental determination.

Biological Activity and Potential Applications

Derivatives of 2-aminooxazole are recognized for their potential as therapeutic agents, particularly as antibacterial compounds.[1][5] The replacement of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles can lead to compounds with improved metabolic stability and comparable biological activity.[1]

Enzyme Inhibition

One of the identified mechanisms of action for this class of compounds is the inhibition of bacterial enzymes. Specifically, derivatives of 2-aminooxazole have been shown to be potent inhibitors of bacterial serine acetyltransferase (SAT).[2] SAT is a crucial enzyme in the cysteine biosynthesis pathway in bacteria, making it an attractive target for the development of novel antibacterial drugs.

Signaling Pathway and Mechanism of Action

The inhibition of serine acetyltransferase by 2-aminooxazole derivatives disrupts the bacterial cysteine biosynthesis pathway. Cysteine is an essential amino acid for bacterial survival, involved in protein synthesis and various metabolic processes. By blocking this pathway, these compounds can effectively inhibit bacterial growth.

Mechanism_of_Action cluster_pathway Bacterial Cysteine Biosynthesis Serine Serine O_acetylserine O_acetylserine Serine->O_acetylserine Serine Acetyltransferase (SAT) Cysteine Cysteine O_acetylserine->Cysteine Inhibitor This compound (or derivative) Serine_Acetyltransferase Serine Acetyltransferase (SAT) Inhibitor->Serine_Acetyltransferase Inhibition

Caption: Inhibition of bacterial serine acetyltransferase.

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its molecular structure, characterized by the 2-aminooxazole core, offers a promising platform for the development of potent enzyme inhibitors, particularly in the antibacterial field. The detailed understanding of its synthesis and spectroscopic properties is fundamental for its application in drug discovery and development. Further research into the biological activities and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminooxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the core reaction mechanism, experimental protocols, and quantitative data, presented in a clear and structured format for easy reference and implementation in a laboratory setting.

Core Synthesis Strategy: An Overview

The primary and most established method for the synthesis of this compound is a cyclocondensation reaction analogous to the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl bromopyruvate with urea. The nucleophilic nature of the urea allows for an initial substitution of the bromine atom on the α-carbon of the pyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic oxazole ring.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the electrophilic α-carbon of ethyl bromopyruvate. This results in the displacement of the bromide ion and the formation of an S-alkylated isourea intermediate.

  • Tautomerization: The initial intermediate likely exists in equilibrium with its tautomeric form.

  • Intramolecular Cyclization: The lone pair of electrons on the second amino group of the urea intermediate attacks the carbonyl carbon of the pyruvate moiety, leading to the formation of a five-membered heterocyclic ring intermediate.

  • Dehydration: The cyclic intermediate then undergoes dehydration, losing a molecule of water, to form the aromatic 2-aminooxazole ring. The driving force for this step is the formation of a stable aromatic system.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, the following procedure is a robust protocol derived from the well-documented synthesis of its close analog, ethyl 2-aminothiazole-4-carboxylate, and related 2-aminooxazoles.[1][2]

Materials:

  • Ethyl bromopyruvate

  • Urea

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.2 equivalents) in anhydrous DMF or ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (for DMF, the temperature will be higher than for ethanol) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If ethanol is used as the solvent, the solvent can be removed under reduced pressure. If DMF is used, the reaction mixture is poured into ice-water.

  • The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is then dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its analogous thiazole derivative. The data for the oxazole is inferred from similar syntheses due to a lack of direct literature values.

ParameterThis compound (Inferred)Ethyl 2-aminothiazole-4-carboxylate[1]
Starting Materials Ethyl bromopyruvate, UreaEthyl bromopyruvate, Thiourea
Solvent DMF or EthanolEthanol
Reaction Temperature Reflux70°C to Reflux
Reaction Time 2 - 4 hours1 - 24 hours
Molar Ratio (Urea/Thiourea : Pyruvate) ~1.2 : 11.2 : 1 to 2 : 1
Yield Expected to be moderate to good68% - 99%
Purification Method Column ChromatographyRecrystallization or Column Chromatography

Mandatory Visualizations

Reaction Mechanism Diagram

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Ethyl_bromopyruvate Ethyl bromopyruvate Intermediate_1 S-Alkylated Isourea Intermediate Ethyl_bromopyruvate->Intermediate_1 Nucleophilic Attack Urea Urea Urea->Intermediate_1 Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Ethyl 2-aminooxazole- 4-carboxylate Intermediate_2->Product Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow Diagram

experimental_workflow Start Start Dissolve_Urea Dissolve Urea in Anhydrous Solvent Start->Dissolve_Urea Add_Pyruvate Add Ethyl bromopyruvate (dropwise) Dissolve_Urea->Add_Pyruvate Reflux Heat to Reflux (2-4 hours) Add_Pyruvate->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Aqueous Workup (Extraction with Ethyl Acetate) Cool->Workup Dry Dry Organic Layer (Anhydrous Na2SO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis and purification.

References

The Ascendant Role of 2-Aminooxazoles in Medicinal Chemistry: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is rapidly emerging as a privileged structure in modern medicinal chemistry. Often considered a bioisosteric replacement for the well-established 2-aminothiazole core, 2-aminooxazole derivatives are demonstrating a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This technical guide consolidates key findings, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and structure-activity relationships to provide a comprehensive resource for professionals in drug discovery and development.

Antimicrobial Activity of 2-Aminooxazole Derivatives

A significant body of research has focused on the antimicrobial properties of 2-aminooxazole derivatives, particularly against mycobacterial strains. The isosteric replacement of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles has been shown to improve physicochemical properties, such as increased hydrophilicity and water solubility, without compromising antimicrobial efficacy.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected 2-aminooxazole derivatives against various microbial species.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Series 1 Mycobacterium tuberculosis H37Ra3.13[1][2]
Compound 6b Mycobacterium aviumActive[1]
Compound 7b Mycobacterium kansasiiActive[1]
Compound 11b Various Mycobacterial StrainsBroad-spectrum activity[1]
Compound 15b Various Mycobacterial StrainsBroad-spectrum activity[1]
AB15 (chlorinated derivative) Multidrug-resistant Acinetobacter baumanniiPotentiates colistin activity[3]
Compounds 3, 5, 6, 8, 14 Selected microbial speciesPromising activity[4]

Anticancer Activity of 2-Aminooxazole Derivatives

2-Aminooxazole derivatives have also demonstrated significant potential as anticancer agents. Their activity has been evaluated against various cancer cell lines, with some compounds exhibiting potent inhibitory effects.

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for representative 2-aminooxazole compounds against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 14 HCT116 (Human Colorectal Carcinoma)71.8[4]
Compound 6 MCF7 (Estrogen-positive Human Breast Carcinoma)74.1[4]
Dasatinib Derivative 8b K562 (Chronic Myeloid Leukemia)Nanomolar activity[5]
Dasatinib Derivative 8c K562 (Chronic Myeloid Leukemia)Nanomolar activity[5]
Dasatinib Derivative 9b K562 (Chronic Myeloid Leukemia)Nanomolar activity[5]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of 2-aminooxazole derivatives, as cited in the literature.

Synthesis of 2-Aminooxazole Derivatives

A common synthetic route to 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives is outlined below.[4]

G Salicylaldehyde Salicylaldehyde AcetylChromenone 3-acetyl-2H-chromen-2-one (I) Salicylaldehyde->AcetylChromenone EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->AcetylChromenone Piperidine Piperidine Piperidine->AcetylChromenone Reaction BromoacetylChromenone 3-(2-bromoacetyl)-2H-chromen-2-one (II) AcetylChromenone->BromoacetylChromenone Reaction with Bromine Bromine FinalProduct 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (III) BromoacetylChromenone->FinalProduct Reflux with Urea Urea

Caption: Synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the tube dilution method to ascertain the Minimum Inhibitory Concentration (MIC).[4]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis CompoundPrep Prepare serial dilutions of test compounds Inoculation Inoculate compound dilutions with microbial suspension CompoundPrep->Inoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->Inoculation Incubate Incubate at optimal temperature and duration Inoculation->Incubate Observation Visually inspect for turbidity (microbial growth) Incubate->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination G CellSeeding Seed cancer cells in 96-well plates CompoundAddition Add varying concentrations of test compounds CellSeeding->CompoundAddition Incubation Incubate for a specified period (e.g., 48 hours) CompoundAddition->Incubation CellFixation Fix cells with trichloroacetic acid (TCA) Incubation->CellFixation Staining Stain with Sulforhodamine B (SRB) CellFixation->Staining Washing Wash with acetic acid to remove unbound dye Staining->Washing Solubilization Solubilize bound dye with Tris base Washing->Solubilization Measurement Measure absorbance at a specific wavelength Solubilization->Measurement IC50_Calculation Calculate IC50 value Measurement->IC50_Calculation G cluster_properties Comparative Properties Thiazole 2-Aminothiazole Core S Established Pharmacophore Oxazole 2-Aminooxazole Core O Bioisosteric Replacement Thiazole->Oxazole Bioisosteric Replacement Properties Improved Solubility Lower Metabolic Rate Maintained/Enhanced Activity Reduced PAINS Liability Oxazole->Properties Leads to G Derivative 2-Aminooxazole Derivative Kinase Kinase (e.g., Aurora Kinase) Derivative->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Promotes

References

The Discovery and Synthesis of Ethyl 2-aminooxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active molecules. While its direct discovery and synthesis are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be elucidated by drawing parallels from the well-established synthesis of analogous compounds, particularly its sulfur-containing counterpart, ethyl 2-aminothiazole-4-carboxylate, and other substituted 2-aminooxazoles. This technical guide provides a comprehensive overview of the proposed synthesis of this compound, including a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic pathway.

Introduction

The 2-aminooxazole moiety is a key structural feature in a variety of compounds with demonstrated biological activity. Its role as a bioisostere for other functional groups and its ability to participate in hydrogen bonding interactions make it a valuable scaffold in the design of novel therapeutic agents. This compound, as a functionalized derivative, serves as a versatile building block for the synthesis of more complex molecules. This guide focuses on the most probable method for its laboratory-scale synthesis, based on established chemical principles.

Proposed Synthetic Pathway

The most likely synthetic route to this compound is a cyclocondensation reaction analogous to the Hantzsch thiazole synthesis. This proposed method involves the reaction of an ethyl 3-halo-2-oxobutanoate with urea. The halogen at the C3 position acts as a leaving group, facilitating the nucleophilic attack by the nitrogen atoms of urea, followed by cyclization and dehydration to form the 2-aminooxazole ring.

A key precedent for this proposed pathway is the synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, where an α-bromoacetyl compound is reacted with urea in dimethylformamide (DMF) to successfully form the 2-aminooxazole ring[1]. The synthesis of the analogous thiazole, Ethyl 2-aminothiazole-4-carboxylate, is routinely achieved by reacting ethyl bromopyruvate with thiourea, further supporting the proposed substitution of thiourea with urea to yield the oxazole[2].

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on the established synthesis of similar 2-aminooxazole derivatives[1].

Materials:

  • Ethyl 3-bromo-2-oxobutanoate (or Ethyl 2-chloro-3-oxobutanoate)

  • Urea

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-bromo-2-oxobutanoate (1.0 equivalent) and urea (2.0 to 10.0 equivalents) in anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 120-150 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis of this compound. The values are based on analogous reactions and should be optimized for specific laboratory conditions.

ParameterValue/Condition
Starting Material 1 Ethyl 3-bromo-2-oxobutanoate
Starting Material 2 Urea
Solvent Anhydrous Dimethylformamide (DMF)
Molar Ratio (Urea/Haloketoester) 2:1 to 10:1
Reaction Temperature 120-150 °C (Reflux)
Reaction Time 2-4 hours
Work-up Procedure Aqueous work-up with ethyl acetate extraction
Purification Method Column Chromatography

Visualization of the Synthetic Pathway

The proposed synthetic pathway for this compound is illustrated in the following diagram.

Synthesis_of_Ethyl_2_aminooxazole_4_carboxylate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ethyl 3-bromo-2-oxobutanoate Ethyl 3-bromo-2-oxobutanoate Cyclocondensation Cyclocondensation Ethyl 3-bromo-2-oxobutanoate->Cyclocondensation + Urea Urea Urea Solvent: DMF Solvent: DMF Heat (Reflux) Heat (Reflux) This compound This compound Cyclocondensation->this compound DMF, Heat

References

The Dual Nature of the 2-Aminooxazole Ring: A Technical Guide to its Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminooxazole moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry, drug development, and prebiotic chemistry.[1][2] As a bioisostere of the widely explored 2-aminothiazole, it offers potential advantages in physicochemical properties, such as improved solubility and metabolic stability.[3][4] Furthermore, its role as a key intermediate in the prebiotic synthesis of RNA nucleotides underscores its fundamental importance in the origins of life.[2][5][6] This technical guide provides an in-depth analysis of the chemical reactivity and stability of the 2-aminooxazole core, supported by quantitative data, detailed experimental protocols, and process visualizations.

Reactivity Profile: A Tale of Two Moieties

The chemical behavior of 2-aminooxazole is governed by the interplay between the oxazole ring and the exocyclic amino group.[5][7] The oxazole ring itself possesses aromatic character, which imparts a degree of stability.[5] However, compared to other aromatic heterocycles, it exhibits greater reactivity and lower stability towards both electrophilic and nucleophilic reagents.[7] The presence of the electron-donating amino group further modulates this reactivity, creating a nuanced chemical profile.

Reactions of the Oxazole Ring

The oxazole ring can participate in a variety of transformations, including electrophilic substitution, ring-opening, and cycloaddition reactions.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the amino group activates the oxazole ring towards electrophilic attack.[8] This directing effect facilitates substitutions at specific positions on the heterocyclic core.

  • Ring Cleavage and Rearrangement: The oxazole ring is susceptible to cleavage under certain conditions. Hydrogenation of substituted 2-aminooxazoles can lead to cleavage of the heteroring to form urea derivatives.[7] Furthermore, the 2-aminooxazole ring is not particularly stable under ultraviolet (UV) irradiation.[2] Upon exposure to 220 nm UV light, it undergoes photoisomerization, primarily through C-O bond cleavage, to form 3-amino-1-formyl nitrile ylide as the major product, along with minor products like 3-amino-2-formyl-2H-azirine.[6][9]

  • Cycloaddition Reactions: Like many heterocyclic systems, the 2-aminooxazole ring has the potential to participate in cycloaddition reactions, which are valuable for constructing more complex molecular architectures.[10][11]

Reactions of the Exocyclic Amino Group

The primary amine at the C2 position behaves as a typical nucleophile and is central to the derivatization of the scaffold.

  • Classical Amine Reactions: The amino group readily undergoes protonation, acylation, and alkylation, allowing for straightforward modification.[5]

  • Cross-Coupling Reactions: The amino group is an excellent handle for modern cross-coupling chemistry. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, has been successfully and systematically used to prepare N-aryl-substituted 4-aryl-2-aminooxazoles, a class of compounds difficult to access through traditional methods.[4][12]

Stability Profile

The stability of the 2-aminooxazole ring is a critical consideration for its application, particularly in drug development and prebiotic chemistry scenarios.

  • Chemical and Metabolic Stability: The 2-aminooxazole scaffold can offer advantages in metabolic stability over its sulfur-containing isostere, 2-aminothiazole. The sulfur atom in the 2-aminothiazole ring can be susceptible to oxidation, which can lead to metabolic inactivation of the molecule.[3][4] By replacing sulfur with oxygen, this metabolic pathway is eliminated. Comparative studies have shown that in certain pairs of isosteres, the 2-aminooxazole derivative exhibits a significantly longer metabolic half-life in human liver microsomes (HLM).[3][4] However, this is not a universal rule, and the metabolic fate often depends on the other substituents on the molecule.[3][12]

  • Photostability: Studies on prebiotically relevant molecules have shown that 2-aminooxazole is the least photostable among the 2-aminoazoles, which also include 2-aminoimidazole and 2-aminothiazole.[2] Under a simulated solar spectrum, its half-life is estimated to be in the range of 7-100 hours.[2] This photochemical instability is primarily due to the ring-opening reaction mentioned previously.[6][9]

Synthesis of N-Substituted 2-Aminooxazoles

The synthesis of N-substituted 2-aminooxazoles has presented historical challenges. The standard Hantzsch protocol, a highly versatile method for preparing substituted 2-aminothiazoles from α-bromo ketones and N-substituted thioureas, is generally ineffective for producing 2-aminooxazoles when N-substituted ureas are used.[3][4] This is often attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[3][4]

To overcome this limitation, modern synthetic strategies have been developed. A successful and versatile two-step approach involves:

  • Condensation of a substituted α-bromoacetophenone with unsubstituted urea to form a 4-aryl-2-aminooxazole intermediate.

  • Subsequent N-arylation of this intermediate via a Buchwald-Hartwig cross-coupling reaction.[4][12]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of 2-aminooxazole and 2-aminothiazole derivatives.

Table 1: Metabolic Stability of Isosteric 2-Aminooxazole and 2-Aminothiazole Derivatives in Human Liver Microsomes (HLM)

2-Aminooxazole CompoundHalf-Life (t½) in HLM (min)Corresponding 2-Aminothiazole CompoundHalf-Life (t½) in HLM (min)Ref
30 22.6 ± 1.22 14.5 ± 0.5[3][4]
34 (ethyl ester)2.7 ± 0.83 (ethyl ester)3.9 ± 0.4[3][4]

Data are presented as mean ± SD (n=3). The difference for compound pair 30/2 was statistically significant (p < 0.01). For other pairs, half-lives were comparable.[3][4]

Table 2: Kinetic Solubility of Isosteric Pairs

2-Aminooxazole CompoundKinetic Solubility in PBS pH 7.4 (μM)Corresponding 2-Aminothiazole CompoundKinetic Solubility in PBS pH 7.4 (μM)Ref
30 15.8 ± 1.32 16.5 ± 0.9[3]
31 9.1 ± 21 10.1 ± 1.5[3]
34 2.1 ± 0.93 2.7 ± 0.8[3]
36 15 ± 0.14 14.8 ± 0.5[3]

The isosteric replacement did not significantly impact kinetic solubility under these conditions.[3]

Key Experimental Protocols

General Synthesis of N-Substituted 4-Aryl-2-aminooxazoles

This protocol describes the versatile two-step synthesis involving condensation followed by Buchwald-Hartwig coupling.[4][12]

Step A: Synthesis of 4-Aryl-2-aminooxazole Intermediate (e.g., 4-(p-tolyl)oxazol-2-amine)

  • To a microwave vial, add 2-bromo-1-(p-tolyl)ethan-1-one (1 equiv) and urea (10 equiv).

  • Add dimethylformamide (DMF) as the solvent.

  • Seal the vial and heat in a microwave reactor at 120 °C for 3 minutes.

  • After cooling, purify the crude mixture using column chromatography to yield the desired 4-(p-tolyl)oxazol-2-amine.

Step B: Buchwald-Hartwig N-Arylation

  • To a microwave vial, add the 4-aryl-2-aminooxazole intermediate (1 equiv), the desired aryl bromide (0.5 equiv), sodium tert-butoxide (t-BuONa) as the base (1 equiv), and a palladium catalyst such as X-Phos Pd G2 (0.1 equiv).

  • Add toluene and t-BuOH as solvents.

  • Seal the vial and heat in a microwave reactor at 130 °C for 10 minutes.

  • After cooling, purify the reaction mixture by column chromatography to isolate the final N,4-diaryl-2-aminooxazole product.

Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Prepare a stock solution of the test compound in DMSO.

  • In a microcentrifuge tube, combine pooled HLM (final concentration, e.g., 0.5 mg/mL) and a phosphate buffer solution (pH 7.4).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 μM) and an NADPH-regenerating system.

  • Incubate the reaction at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time.[3][4]

Kinetic Solubility Measurement
  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to initiate precipitation.

  • Shake the resulting suspension at room temperature for a defined period (e.g., 2 hours).

  • Filter the suspension through a suitable filter plate (e.g., 0.45 μm) to remove the precipitated solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.[3]

Reactivity Assay with Glutathione (GSH)

This assay is used to assess the potential for non-specific reactivity with biological thiols, a characteristic of some Pan-Assay Interference Compounds (PAINS).[4]

  • Incubate the test compound with a solution of glutathione (GSH), a common biological thiol.

  • Maintain the incubation for an extended period (e.g., 24 hours) under controlled conditions.

  • Analyze the reaction mixture by HPLC-MS/MS.

  • Search for the mass corresponding to the GSH-conjugate of the test compound to determine if a reaction has occurred.[4]

Visualizations

The following diagrams illustrate the key concepts of 2-aminooxazole reactivity, synthesis, and stability.

Reactivity_Profile General Reactivity Profile of 2-Aminooxazole cluster_ring Ring Reactions cluster_amine Amino Group Reactions main 2-Aminooxazole Core Oxazole Ring Amino Group Electrophilic_Attack Electrophilic Substitution main:f1->Electrophilic_Attack E+ Ring_Opening Ring Opening (UV, H2) main:f1->Ring_Opening Energy Cycloaddition Cycloaddition main:f1->Cycloaddition Dienophile Alkylation Alkylation/ Acylation main:f2->Alkylation R-X Coupling Buchwald-Hartwig Coupling main:f2->Coupling Ar-Br, Pd cat.

Caption: General reactivity pathways of the 2-aminooxazole core.

Synthetic_Workflow Modern Synthetic Workflow for N-Aryl-2-Aminooxazoles cluster_successful Versatile Two-Step Synthesis cluster_hantzsch Traditional Hantzsch (Ineffective) start α-Bromo Ketone + Urea step1 Condensation (DMF, MW) start->step1 intermediate 4-Aryl-2-aminooxazole step1->intermediate step2 Buchwald-Hartwig Coupling (Pd Catalyst, Base) intermediate->step2 end N,4-Diaryl-2-aminooxazole step2->end h_start α-Bromo Ketone + N-Substituted Urea h_fail No Reaction/ Poor Yield h_start->h_fail

Caption: A modern synthetic route to N-substituted 2-aminooxazoles.

Photochemical_Decomposition UV-Induced Decomposition Pathway of 2-Aminooxazole 2AO 2-Aminooxazole Excited Excited State (S2) 2AO->Excited UV Light (220 nm) RingOpen C-O Bond Cleavage (Ring Opening) Excited->RingOpen NitrileYlide 3-Amino-1-formyl Nitrile Ylide (Major Product) RingOpen->NitrileYlide Azirine 3-Amino-2-formyl-2H-azirine (Minor Product) RingOpen->Azirine

Caption: Photochemical ring-opening of 2-aminooxazole.

References

Potential research areas for Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for Ethyl 2-aminooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a bioisostere of the extensively studied ethyl 2-aminothiazole-4-carboxylate, it offers the prospect of improved physicochemical properties, such as enhanced solubility and modified metabolic stability, while retaining or potentially improving upon the biological activities of its thiazole counterpart.[1][2] The 2-aminooxazole scaffold is increasingly recognized as a privileged structure in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1][3] This technical guide outlines potential research avenues for this compound, providing insights into its synthesis, derivatization, and prospective biological applications, supported by detailed experimental protocols and structured data.

Synthesis of this compound

The direct synthesis of this compound can be achieved through the Hantzsch-type synthesis, analogous to the preparation of its thiazole counterpart. This involves the cyclocondensation of an α-haloketone equivalent with urea.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally related 2-aminooxazole derivatives.[4]

Materials:

  • Ethyl 3-bromo-2-oxopropanoate

  • Urea

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-bromo-2-oxopropanoate (1 equivalent) and urea (10 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a 5% LiCl solution in water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Characterization: The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point (mp): To assess purity.

Potential Areas for Chemical Derivatization

The this compound scaffold presents three primary sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modification of the 2-Amino Group

The 2-amino group is a key site for derivatization, often leading to significant changes in biological activity.

  • N-Arylation/Heteroarylation: The Buchwald-Hartwig cross-coupling reaction can be employed to introduce a diverse range of aryl and heteroaryl substituents.[3][4] This allows for the exploration of interactions with specific binding pockets in biological targets.

  • Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can produce a series of amides and sulfonamides, modulating the electronic and steric properties of the molecule.

  • Formation of Schiff Bases: Condensation with aldehydes and ketones can yield Schiff bases, which are versatile intermediates for further synthetic transformations or can themselves possess biological activity.[5]

Modification of the 4-Carboxylate Group

The ester at the 4-position can be readily modified to explore the impact of this functional group on activity and pharmacokinetic properties.

  • Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid.[4] Carboxylic acids can form crucial interactions with biological targets and improve water solubility.

  • Amide Formation: The carboxylic acid can be coupled with a variety of amines to produce a library of amides, which can enhance target binding and modulate cell permeability.

  • Reduction to Alcohol: The ester can be reduced to a primary alcohol, which can serve as a handle for further functionalization.

Logical Workflow for Library Synthesis

The following diagram illustrates a logical workflow for the synthesis and derivatization of an this compound-based compound library.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_library Compound Library start Ethyl 3-bromo-2-oxopropanoate + Urea core This compound start->core amino_mod N-Arylation / Acylation (2-Amino Position) core->amino_mod Buchwald-Hartwig / Acylation ester_mod Ester Hydrolysis (4-Carboxylate Position) core->ester_mod LiOH lib_amino N-Substituted Analogs amino_mod->lib_amino amide_form Amide Formation ester_mod->amide_form Amine Coupling lib_acid Carboxylic Acid Analogs ester_mod->lib_acid lib_amide Amide Analogs amide_form->lib_amide

Caption: Workflow for the synthesis and derivatization of this compound.

Potential Biological Activities and Research Areas

Based on the activities of its thiazole isosteres and related 2-aminooxazole derivatives, this compound is a promising starting point for research in several therapeutic areas.

Antibacterial and Antimycobacterial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in antibacterial drug discovery. Its isostere, the 2-aminooxazole core, has also demonstrated potent antimicrobial effects, including activity against multidrug-resistant strains of Mycobacterium tuberculosis.[1][6]

  • Potential Targets:

    • Bacterial Serine Acetyltransferase (SAT): Derivatives of 2-aminooxazole have been identified as inhibitors of this enzyme, which is crucial for cysteine biosynthesis in bacteria.[4]

    • Mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is a key component of the fatty acid synthesis (FAS-II) pathway in mycobacteria and a validated drug target.[6]

  • Proposed Research:

    • Synthesize a library of derivatives of this compound.

    • Screen the library against a panel of clinically relevant bacteria, including ESKAPE pathogens and Mycobacterium tuberculosis.

    • Determine Minimum Inhibitory Concentrations (MICs) for active compounds.

    • Conduct mechanism of action studies on the most potent analogs, including enzyme inhibition assays for SAT and FabH.

Anticancer Activity

Derivatives of the closely related ethyl 2-aminothiazole-4-carboxylate have shown significant in vitro antitumor activity.[7] For example, a thiourea derivative demonstrated potent lethality against the HS 578T breast cancer cell line with an IC₅₀ value of 0.8 µM.[7] The 2-aminooxazole core could be explored for similar potential.

  • Potential Targets:

    • Kinases: Many kinase inhibitors incorporate the 2-aminothiazole or related heterocyclic scaffolds.

    • Cell Cycle Proteins: Compounds that interfere with cell division are a cornerstone of cancer chemotherapy.

  • Proposed Research:

    • Screen a library of this compound derivatives against a panel of human cancer cell lines (e.g., NCI-60).

    • Determine the IC₅₀ values for active compounds.

    • Investigate the mechanism of action, such as induction of apoptosis or cell cycle arrest.

Anti-inflammatory and Antioxidant Activity

The 2-aminothiazole scaffold has also been associated with anti-inflammatory and antioxidant properties.[7] This suggests that 2-aminooxazole derivatives may also possess these activities.

  • Proposed Research:

    • Evaluate derivatives for their ability to inhibit inflammatory mediators (e.g., COX-1/2, cytokines).

    • Assess their antioxidant capacity using assays such as DPPH radical scavenging.

Quantitative Data for Related Compounds

Table 1: Antibacterial Activity of 2-Aminooxazole and 2-Aminothiazole Derivatives

Compound ClassTarget OrganismPotency (MIC or IC₅₀)Reference
N-oxazolyl-carboxamidesMycobacterium tuberculosis H37RaMIC = 3.13 µg/mL[1][6]
Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acidsBacterial Serine AcetyltransferaseIC₅₀ values in the low µM range[4]
2-Aminothiazole derivativeHS 578T (Breast Cancer)IC₅₀ = 0.8 µM[7]

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for 2-aminooxazole derivatives as inhibitors of bacterial serine acetyltransferase (SAT), a key enzyme in the cysteine biosynthesis pathway.

G cluster_pathway Bacterial Cysteine Biosynthesis Pathway serine Serine oas O-acetylserine serine->oas Acetylation acetyl_coa Acetyl-CoA acetyl_coa->oas sat Serine Acetyltransferase (SAT) cysteine Cysteine oas->cysteine Sulfhydration sulfide Sulfide sulfide->cysteine cys_synthase Cysteine Synthase inhibitor This compound Derivative inhibitor->sat Inhibition

Caption: Proposed inhibition of bacterial serine acetyltransferase by 2-aminooxazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its isosteric relationship with the well-established 2-aminothiazole core suggests a high probability of interesting biological activities, particularly in the areas of antibacterial and anticancer research. The synthetic accessibility and multiple points for derivatization make it an attractive starting point for medicinal chemistry campaigns. The protocols, data, and potential research directions outlined in this guide provide a solid foundation for initiating research into this versatile molecule and its derivatives, with the aim of developing next-generation therapeutics.

References

Technical Guide: Safety and Handling of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety, handling, and toxicological information for Ethyl 2-aminooxazole-4-carboxylate (CAS No: 177760-52-0). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe research environment.

Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 177760-52-0[1][2]
Molecular Formula C₆H₈N₂O₃[2][3]
Molecular Weight 156.14 g/mol [1][2]
IUPAC Name ethyl 2-amino-1,3-oxazole-4-carboxylate[2][3]
Appearance White to pale yellow or pale cream powder[3]
Form Solid[1]
Melting Point 135-147 °C[1][3]
Flash Point Not applicable[1][4]
Storage Temperature 2-8°C[1][4]

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity.[2]

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Warning, Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Warning, Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Warning, Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Warning, Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Warning, Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Warning, Category 3H335: May cause respiratory irritation

Source:[2]

The following diagram illustrates the logical flow from the compound's intrinsic properties to its GHS classification.

GHS_Hazard_Logic cluster_compound Compound Properties cluster_hazards Identified Health Hazards cluster_ghs GHS Classification Compound This compound H_Skin Causes Skin Irritation Compound->H_Skin H_Eye Causes Serious Eye Irritation Compound->H_Eye H_Resp May Cause Respiratory Irritation Compound->H_Resp H_Acute Harmful if Swallowed, Inhaled, or in Contact with Skin Compound->H_Acute Pictogram GHS07: Exclamation Mark H_Skin->Pictogram H_Eye->Pictogram H_Resp->Pictogram H_Acute->Pictogram Signal Signal Word: Warning Pictogram->Signal

GHS Hazard Identification Flow

Toxicological Information

Toxicological EndpointFindingSource
Acute Toxicity Harmful by oral, dermal, and inhalation routes.[2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]
Carcinogenicity No data available.[5]
Mutagenicity No data available.[5]
Reproductive Toxicity No data available.[5]

First-Aid Measures

Disclaimer: The following first-aid measures are based on standard procedures for chemicals with similar hazard classifications. Always consult the specific Safety Data Sheet (SDS) for the product before use.

Exposure RouteFirst-Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[5]
Eye Contact Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][6]

Experimental Protocols and Handling

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE).[7]

  • Wash hands and any exposed skin thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • This material is classified under Storage Class 11 for combustible solids.[1][4]

Dissolution Protocol:

  • Perform all operations within a certified chemical fume hood.

  • Don all required PPE (safety goggles, lab coat, compatible gloves).

  • Place a stir bar and the appropriate volume of the desired solvent into a flask.

  • Slowly add the pre-weighed this compound solid to the solvent while stirring to prevent clumping and ensure efficient dissolution.

  • If necessary, sonication may be used to aid dissolution.

  • Ensure the container is sealed after dissolution to prevent vapor release.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the chemical itself.

  • Do not allow the material to enter drains or waterways.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Control TypeRecommendation
Engineering Controls Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be required for splash-prone operations.[8]
Skin Protection Wear a chemically resistant lab coat. Select and wear appropriate gloves (e.g., nitrile rubber) based on permeation and breakthrough time.[8]
Respiratory Protection If not handled in a fume hood or if dust is generated, use a NIOSH-approved N95 (or better) particulate respirator.[9]

The diagram below outlines a standard workflow for safely handling this chemical in a laboratory setting.

Lab_Safety_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work Inside a Chemical Fume Hood B->C Proceed to handling D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F Experiment complete G Dispose of Chemical Waste in Designated Labeled Container F->G H Doff and Dispose/Clean PPE G->H I Wash Hands Thoroughly H->I

General Laboratory Handling Workflow

References

Commercial Availability and Technical Profile of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic organic compound of interest to the pharmaceutical and life sciences industries. Its structural motif is recognized as a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role as a synthetic intermediate, particularly in the development of novel enzyme inhibitors.

Commercial Suppliers and Product Specifications

This compound is readily available from several major chemical suppliers. The compound is typically offered at a purity of 95% or greater, suitable for research and development purposes. Below is a summary of offerings from prominent vendors.

SupplierCatalog Number (Example)Purity/AssayFormCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Thermo Scientific (Alfa Aesar) H32542≥94.0% (HPLC)White to pale yellow powder177760-52-0C₆H₈N₂O₃156.14135.0-147.0
Sigma-Aldrich (Merck) 75079495%Solid177760-52-0C₆H₈N₂O₃156.14135-140
Amerigo Scientific -95%-177760-52-0C₆H₈N₂O₃156.14-
BLD Pharm ---177760-52-0C₆H₈N₂O₃156.14-
Oakwood Chemical 016128--177760-52-0C₆H₈N₂O₃156.14-

Note: Product specifications may vary by lot and supplier. Please refer to the supplier's certificate of analysis for the most accurate information.

Application in Drug Discovery: A Synthetic Building Block

This compound serves as a key intermediate in the synthesis of bioactive molecules. Its utility has been demonstrated in the development of inhibitors for bacterial enzymes, which is a critical area of research in the fight against antimicrobial resistance.

Role in the Synthesis of Bacterial Serine Acetyltransferase (SAT) Inhibitors

Research has shown that the 2-aminooxazole moiety is a crucial component in a series of compounds designed to inhibit Salmonella typhimurium serine acetyltransferase (SAT).[1] SAT is a key enzyme in the L-cysteine biosynthesis pathway in many bacteria, a pathway that is absent in mammals, making it an attractive target for novel antibacterial agents.[1] The this compound core can be elaborated through various chemical reactions to produce a library of derivatives for structure-activity relationship (SAR) studies.[1]

The general workflow for utilizing this compound in a drug discovery context is outlined below.

G cluster_0 Synthesis & Screening Workflow A This compound (Starting Material) B Chemical Modification (e.g., N-arylation) A->B Synthetic Chemistry C Library of Derivatives B->C Generation of Analogs D Biochemical Assay (e.g., SAT Inhibition Assay) C->D Screening E Structure-Activity Relationship (SAR) Analysis D->E Data Analysis F Lead Compound Optimization E->F Medicinal Chemistry

Caption: Drug discovery workflow using this compound.

Experimental Protocols

While specific protocols for the direct use of this compound are proprietary to individual research labs, a representative synthetic procedure for a related analog, Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, is described in the literature and provides insight into the types of reactions this scaffold can undergo.[1] This reaction demonstrates the formation of the 2-aminooxazole ring from a precursor and urea.

Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate[1]

This protocol details the cyclization step to form the 2-aminooxazole ring system.

Materials:

  • Ethyl 5-(3-amino-3-oxoprop-1-yn-1-yl)isoxazole-3-carboxylate (precursor compound)

  • Urea

  • Anhydrous dimethylformamide (DMF)

  • 5% Lithium chloride (LiCl) solution in water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of the precursor compound (1.2 mmol) and urea (12 mmol) is solubilized in anhydrous dimethylformamide (3.14 mL).

  • The reaction mixture is stirred at reflux for 2 hours.

  • After cooling to room temperature, a 5% aqueous solution of LiCl (32 mL) is added to the reaction mixture.

  • The product is extracted with ethyl acetate (4 x 10 mL).

  • The reaction is then quenched with water, and the mixture is further extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water and brine, then dried over Na₂SO₄.

  • The solvent is removed in vacuo, and the crude material is purified by flash column chromatography to yield the final product.

The logical relationship for this synthesis can be visualized as a straightforward process flow.

G cluster_1 Synthesis of a 2-Aminooxazole Derivative A Precursor + Urea in DMF B Reflux for 2h A->B Cyclization C Aqueous Workup (LiCl, Water) B->C D Extraction with Ethyl Acetate C->D E Drying & Concentration D->E F Purification (Flash Chromatography) E->F

Caption: Experimental workflow for the synthesis of a 2-aminooxazole compound.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Its commercial availability and demonstrated utility as a synthetic intermediate make it a compound of significant interest for the development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-aminooxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-4-carboxylate and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. The 2-aminooxazole scaffold is recognized as a "privileged" structure, capable of interacting with a diverse range of biological targets. These compounds have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential often stems from the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases, making them highly attractive candidates for the development of novel therapeutics.

This document provides detailed methodologies for the synthesis of this compound derivatives, a summary of relevant quantitative data, and visualizations of their biological mechanisms of action.

Synthetic Routes and Experimental Protocols

The primary and most efficient method for synthesizing this compound derivatives is analogous to the Hantzsch thiazole synthesis. This involves the condensation of an α-halo ester with a urea or a substituted urea. A one-pot approach is generally preferred due to its operational simplicity and efficiency.

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on established principles for the synthesis of 2-aminooxazoles and is adapted from procedures for the synthesis of the analogous 2-aminothiazoles.

Reaction Scheme:

Ethyl Bromopyruvate + Urea → this compound

Materials:

  • Ethyl bromopyruvate

  • Urea

  • Anhydrous Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (10-12 molar equivalents) in anhydrous DMF (approximately 3 mL per mmol of ethyl bromopyruvate).

  • To this solution, add ethyl bromopyruvate (1 molar equivalent).

  • Heat the reaction mixture to reflux (for DMF, the temperature is approximately 153 °C) and maintain vigorous stirring for 2 to 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • Transfer the mixture to a separatory funnel containing a 5% aqueous solution of lithium chloride (LiCl), using about 10 times the volume of the DMF.

  • Extract the product from the aqueous phase using ethyl acetate (3 portions, each equal to the volume of the aqueous phase).

  • Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the drying agent by filtration, and concentrate the filtrate under reduced pressure with a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexane to yield the pure this compound.

Protocol 2: Synthesis of a Representative Derivative - Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate

This protocol is adapted from a published procedure for a specific derivative of the target compound.[1]

Materials:

  • Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

  • Urea

  • Anhydrous Dimethylformamide (DMF)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.2 mmol) and urea (12 mmol) is dissolved in 3.14 mL of anhydrous DMF.[1]

  • The solution is heated to reflux and stirred for 2 hours.[1]

  • After cooling to room temperature, 32 mL of a 5% aqueous LiCl solution is added to the reaction mixture.[1]

  • The product is extracted with four 10 mL portions of ethyl acetate.[1]

  • The combined organic layers are washed with water, followed by brine, and then dried over anhydrous Na₂SO₄.[1]

  • The solvent is evaporated under vacuum, and the crude product is purified by flash column chromatography.[1]

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of the analogous ethyl 2-aminothiazole-4-carboxylate, which can serve as a useful reference for the synthesis of the corresponding oxazole.

Table 1: Reaction Conditions and Yields for Ethyl 2-aminothiazole-4-carboxylate Synthesis

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromopyruvateThioureaEthanol701up to 100[2]
Ethyl bromopyruvateThioureaEthanolReflux3Not specified[1]

Biological Context and Signaling Pathways

Derivatives of this compound are promising candidates for anticancer therapies, primarily acting as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase.

VEGFR-2 Signaling Pathway and its Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Src Src VEGFR-2->Src Ras Ras PLCg->Ras Akt Akt PI3K->Akt Migration Migration Src->Migration mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Ethyl 2-aminooxazole-4- carboxylate Derivative Inhibitor->VEGFR-2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Src Kinase Signaling Pathway and its Inhibition

Src is a non-receptor tyrosine kinase that is integral to the regulation of cell proliferation, differentiation, and motility. Dysregulation of Src activity is frequently observed in cancer, contributing to its progression and metastasis.

Src_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activates FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Cell Migration Cell Migration FAK->Cell Migration Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival MAPK Pathway MAPK Pathway Ras->MAPK Pathway Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Invasion Invasion STAT3->Invasion Inhibitor Ethyl 2-aminooxazole-4- carboxylate Derivative Inhibitor->Src Inhibits

Caption: Src Kinase Signaling Pathway and Inhibition.

General Experimental Workflow

The following diagram outlines a typical workflow from synthesis to biological evaluation for novel this compound derivatives.

Workflow Start Start One-Pot Synthesis One-Pot Synthesis Start->One-Pot Synthesis Purification Purification One-Pot Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening Kinase Assays Kinase Assays Biological Screening->Kinase Assays Cell-based Assays Cell-based Assays Biological Screening->Cell-based Assays Lead Optimization Lead Optimization Kinase Assays->Lead Optimization Cell-based Assays->Lead Optimization End End Lead Optimization->End

Caption: Experimental Workflow.

Conclusion

The protocols and biological context provided herein offer a comprehensive guide for the synthesis and evaluation of this compound derivatives. The efficient one-pot synthesis facilitates access to these therapeutically relevant compounds. Continued investigation into their structure-activity relationships and mechanisms of action is crucial for the development of next-generation drug candidates.

References

The Versatile Scaffold: Ethyl 2-aminooxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its structural similarity to the well-established 2-aminothiazole moiety allows it to serve as a valuable bioisostere, offering the potential for improved physicochemical properties and novel intellectual property. This document provides an overview of its applications, quantitative data on its derivatives, and detailed experimental protocols for its synthesis and modification.

Application Notes

The 2-aminooxazole core is recognized for its role in a variety of biologically active compounds. The replacement of the sulfur atom in the analogous 2-aminothiazole with an oxygen atom can lead to compounds with altered metabolic stability, solubility, and target engagement.[1] This makes this compound a strategic starting material for the synthesis of novel therapeutics.

Key Applications:
  • Antibacterial Agents: Derivatives of this compound have shown promise as inhibitors of bacterial enzymes essential for survival. A notable example is the inhibition of bacterial serine acetyltransferase (SAT), an enzyme involved in the cysteine biosynthesis pathway, which is absent in mammals, making it an attractive target for novel antibacterial drugs.[2]

  • Antitubercular Agents: The 2-aminooxazole scaffold is being explored as a "privileged structure" in the development of new treatments for tuberculosis. Bioisosteric replacement of the 2-aminothiazole core in known antitubercular agents with the 2-aminooxazole moiety has yielded compounds with retained or enhanced activity.[1]

  • Kinase Inhibitors: The 2-aminooxazole scaffold has been incorporated into molecules designed as protein kinase inhibitors. A recent patent application describes 2-aminooxazole derivatives as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and cyclin-dependent kinase-like 3 (PfCLK3), highlighting their potential in the treatment of infectious diseases like malaria.[3]

  • Agrochemicals: While less explored for the oxazole variant, the related 2-aminothiazoles are used in the development of fungicides and herbicides.[1] The structural similarity suggests that this compound could also be a valuable intermediate in the synthesis of novel crop protection agents.

Quantitative Data

The following table summarizes the inhibitory activity of various compounds derived from the 2-aminooxazole scaffold.

Compound IDTarget EnzymeOrganismIC50 (µM)Reference
18 Serine Acetyltransferase (SAT)Salmonella typhimurium2.6[2]
19 Serine Acetyltransferase (SAT)Salmonella typhimurium7.3[2]
20 Serine Acetyltransferase (SAT)Salmonella typhimurium11[1]
5 (thiazole analog) Serine Acetyltransferase (SAT)Salmonella typhimurium110[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of the 2-aminooxazole ring is the condensation of an α-haloketone with urea. While a specific detailed protocol for the ethyl ester was not found in the reviewed literature, a general procedure can be adapted from the synthesis of related 2-aminooxazoles.

Materials:

  • Ethyl 3-bromo-2-oxobutanoate

  • Urea

  • Ethanol

Procedure:

  • Dissolve ethyl 3-bromo-2-oxobutanoate (1 equivalent) and urea (1.2 equivalents) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate (A Representative Derivative)[2]

This protocol details the synthesis of a more complex derivative, illustrating the utility of the 2-aminooxazole scaffold.

Step 1: Synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

  • To a solution of ethyl 5-acetylisoxazole-3-carboxylate (1 equivalent) in acetonitrile, add p-toluenesulfonic acid monohydrate (1 equivalent) and N-bromosuccinimide (1 equivalent) portion-wise on an ice bath.

  • Stir the reaction mixture at reflux for 5 hours.

  • Evaporate the volatiles and purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the product.

Step 2: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate

  • Solubilize ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1 equivalent) and urea (10 equivalents) in anhydrous dimethylformamide (DMF).

  • Stir the mixture at reflux for 2 hours.

  • Cool the reaction to room temperature.

  • Add a 5% aqueous solution of LiCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na2SO4.

  • Concentrate the solution and purify the residue by flash chromatography to obtain the final product.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the development of bioactive compounds starting from this compound.

G Drug Discovery Workflow A This compound (Starting Material) B Functionalization/ Derivatization A->B C Compound Library (2-Aminooxazole Derivatives) B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: A streamlined workflow for drug discovery.

Potential Signaling Pathway Inhibition

While specific signaling pathway diagrams for 2-aminooxazole derivatives are not yet widely published, their role as kinase inhibitors suggests interference with phosphorylation cascades. The diagram below conceptualizes the inhibition of a generic protein kinase signaling pathway.

G Kinase Signaling Pathway Inhibition cluster_0 Normal Signaling cluster_1 Inhibition A Signal B Receptor A->B C Protein Kinase B->C D Substrate Protein C->D E Phosphorylated Substrate D->E F Cellular Response E->F G 2-Aminooxazole Derivative H Protein Kinase G->H

References

Application Notes and Protocols: Ethyl 2-aminooxazole-4-carboxylate as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 2-aminooxazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of potent and selective kinase inhibitors. This document provides detailed application notes on the utility of ethyl 2-aminooxazole-4-carboxylate as a versatile starting material for generating diverse kinase inhibitor libraries. Furthermore, it includes comprehensive experimental protocols for the synthesis and evaluation of these compounds, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound that serves as a valuable scaffold in the design of kinase inhibitors. It is a bioisostere of the well-established 2-aminothiazole core, which is present in numerous clinically approved kinase inhibitors such as Dasatinib. The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can offer advantages such as improved physicochemical properties, metabolic stability, and potentially altered selectivity profiles.[1] The 2-amino group and the 4-carboxylate ester functionality of the core molecule provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Application Notes

The 2-aminooxazole core, derived from this compound, can be elaborated to target a wide range of protein kinases by appending various substituents at the 2-amino and 4-carboxyl positions. The general strategy involves the functionalization of these positions to interact with key regions of the ATP-binding pocket of the target kinase.

  • Modification of the 2-Amino Group: The 2-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce moieties that interact with the hinge region of the kinase, a critical hydrogen-bonding area for ATP binding.

  • Modification of the 4-Carboxylate Group: The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. These amides can be designed to interact with the solvent-exposed region or other pockets within the kinase active site, influencing both potency and selectivity.

The bioisosteric relationship between the 2-aminooxazole and 2-aminothiazole scaffolds suggests that SAR data from the extensive research on 2-aminothiazole kinase inhibitors can be leveraged as a starting point for the design of novel 2-aminooxazole-based inhibitors.[2][3]

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities of representative kinase inhibitors containing the 2-aminooxazole or the analogous 2-aminothiazole scaffold. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity of 2-Aminooxazole and 2-Aminothiazole Dasatinib Derivatives against CML K562 Cells

Compound IDScaffoldR GroupIC50 (nM)
Dasatinib 2-Aminothiazole2-chloro-6-methylphenyl<1
8b 2-Aminooxazole2-chloro-6-methylphenyl1.2
8c 2-Aminooxazole2,6-dichlorophenyl1.5
9b 2-Aminothiazole2-chloro-6-methylphenyl0.8

Data adapted from a study on Dasatinib derivatives, demonstrating comparable potency between the 2-aminooxazole and 2-aminothiazole scaffolds.[1]

Table 2: Inhibitory Activity of Representative 2-Aminothiazole-Based Kinase Inhibitors

Kinase TargetInhibitor ScaffoldIC50 (nM)
Src2-Aminothiazole0.8
Lck2-Aminothiazole0.6
Abl2-Aminothiazole0.5
Kit2-Aminothiazole4
PDGFRβ2-Aminothiazole16

This table presents a selection of IC50 values for a potent pan-Src kinase inhibitor with a 2-aminothiazole core, highlighting the potential of this scaffold and its bioisosteres against various tyrosine kinases.[2]

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 2-Aminooxazole Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation start Ethyl 2-aminooxazole- 4-carboxylate step1 Amide Coupling at C4 start->step1 step2 Functionalization at N2 step1->step2 product Kinase Inhibitor Library step2->product assay In Vitro Kinase Assay product->assay ic50 Determine IC50 Values assay->ic50 cell_assay Cell-Based Assays ic50->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar sar->step1 sar->step2 Optimization

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminooxazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of a library of 2-aminooxazole-4-carboxamide derivatives starting from this compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • A diverse library of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-aminooxazole-4-carboxylic acid.

  • Amide Coupling:

    • To a solution of 2-aminooxazole-4-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.2 eq), BOP reagent (1.5 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with DCM (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 2-aminooxazole-4-carboxamide derivative.

Protocol 2: General Procedure for N-Arylation of 2-Aminooxazole Derivatives

This protocol describes a general method for the functionalization of the 2-amino group via a Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 2-Aminooxazole derivative (from Protocol 1)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To a reaction vial, add the 2-aminooxazole derivative (1.0 eq), aryl halide (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 values of the synthesized compounds against a target kinase.

Materials:

  • Synthesized kinase inhibitors

  • Target protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include positive (DMSO only) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add the master mix to each well.

    • Prepare an ATP solution in assay buffer and add it to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel kinase inhibitors. Its bioisosteric relationship with the well-validated 2-aminothiazole scaffold provides a strong rationale for its use in medicinal chemistry. The synthetic protocols provided herein offer a roadmap for the creation of diverse libraries of 2-aminooxazole derivatives, while the in vitro assay protocol allows for their effective biological evaluation. The continued exploration of this scaffold is expected to yield new and potent kinase inhibitors for the treatment of a wide range of diseases.

References

Protocol for the Acylation of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the N-acylation of Ethyl 2-aminooxazole-4-carboxylate. This reaction is a fundamental transformation in organic synthesis, yielding N-acylated 2-aminooxazole derivatives that are important scaffolds in medicinal chemistry and drug development. The protocols described herein utilize common acylating agents, namely acyl chlorides and acetic anhydride, to afford the corresponding amide products. These procedures are based on established methods for the acylation of similar heterocyclic amines, such as 2-aminothiazoles.[1]

The protocols are suitable for researchers in academia and industry engaged in the synthesis of novel heterocyclic compounds for various applications, including as potential therapeutic agents. The methodologies are straightforward and utilize readily available reagents and standard laboratory techniques. This document provides two distinct protocols for acylation, followed by data on expected yields based on analogous reactions and representative characterization data.

Reaction Scheme

Acylation_Reaction cluster_reactants Reactants cluster_products Products reactant1 This compound reaction_node Base, Solvent reactant1->reaction_node reactant2 Acylating Agent (RCOCl or (RCO)2O) reactant2->reaction_node product Ethyl 2-(acylamino)oxazole-4-carboxylate byproduct Byproduct (e.g., HCl, Acetic Acid) reaction_node->product reaction_node->byproduct

Caption: General scheme for the acylation of this compound.

Experimental Protocols

Two primary methods for the acylation of this compound are presented below: one utilizing an acyl chloride in the presence of a non-nucleophilic base, and the other using acetic anhydride, which can also serve as the solvent.

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol is adapted from general methods for the N-acylation of heterocyclic amines.[1]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 - 1.5 eq) to the solution and stir.

  • In a separate dropping funnel, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the stirred solution of the amine at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Acylation using Acetic Anhydride

This protocol is adapted from methods for the acetylation of 2-aminothiazole derivatives.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add an excess of acetic anhydride, which will act as both the acylating agent and the solvent. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into ice-cold water with stirring to hydrolyze the excess acetic anhydride.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • The collected solid can be further purified by recrystallization from ethanol or another suitable solvent.

Data Presentation

The following tables summarize the expected yields and reaction conditions for the acylation of this compound based on analogous reactions with 2-aminothiazole derivatives.

Table 1: Summary of Reaction Conditions and Yields

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Benzoyl ChlorideTriethylamineDichloromethane4-120 to RT80-95
Acetyl ChloridePotter's ClaySolvent-free0.1-0.5RT85-97[1]
Acetic AnhydrideNone/PyridineAcetic Anhydride1-3Reflux80-90

Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Table 2: Physicochemical and Spectral Data of Starting Material and a Representative Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundC₆H₈N₂O₃156.14[3]135-140[4]--
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (structurally similar for spectral comparison)C₁₄H₁₆N₂O₃260.29-9.21 (s, 1H), 7.76 (s, 1H), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[5]165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[5]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Dissolve this compound and Base in Anhydrous Solvent add_acyl Add Acylating Agent (dropwise at 0 °C) prep_reactants->add_acyl stir Stir at Room Temperature (Monitor by TLC) add_acyl->stir quench Quench with Water stir->quench extract Wash with NaHCO3 (aq) and Brine quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product final_product purify->final_product Characterization (NMR, IR, MS, mp)

Caption: Workflow for the acylation of this compound.

Logical Relationship of Reagents and Steps

logical_relationship start Start reagents This compound Acylating Agent Base (e.g., Et3N) Solvent (e.g., DCM) start->reagents end End Product reaction_conditions Inert Atmosphere Controlled Temperature (0 °C to RT) Stirring Monitoring (TLC) reagents->reaction_conditions subjected to workup_steps Quenching (H2O) Extraction/Washing Drying Solvent Removal reaction_conditions->workup_steps leads to purification Recrystallization or Column Chromatography workup_steps->purification crude product for purification->end yields purified

Caption: Logical flow of the acylation protocol from reagents to final product.

References

Application Notes and Protocols for Coupling Reactions of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for various coupling reactions involving Ethyl 2-aminooxazole-4-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are intended to serve as a guide for the synthesis of novel derivatives for potential therapeutic applications.

Buchwald-Hartwig Cross-Coupling of the 2-Amino Group

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[1][2][3] This protocol details the coupling of an aryl halide with the 2-amino group of an oxazole derivative. A specific application of this reaction has been demonstrated in the synthesis of inhibitors of bacterial serine acetyltransferase.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Coupling [4]

This protocol is adapted from the synthesis of ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate and its derivatives.[4]

Materials:

  • Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate (or a similar 2-aminooxazole derivative)

  • Aryl halide (e.g., iodobenzene, bromobenzene, or their substituted derivatives)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a reaction vessel, add the 2-aminooxazole derivative (1.0 eq.), the aryl halide (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.1 eq.), and Xantphos (0.2 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminooxazole derivative.

Data Presentation: Buchwald-Hartwig Coupling of a 2-Aminooxazole Derivative [4]

EntryAryl HalideProductYield (%)Purification Method
1IodobenzeneEthyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate24Flash column chromatography (ethyl acetate/petroleum ether, 1:9)
21,3-DichlorobenzeneEthyl 5-(2-((3,5-dichlorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate30Flash column chromatography (ethyl acetate/petroleum ether, 1:9)
31-Fluoro-4-iodobenzeneEthyl 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylateNot SpecifiedFlash column chromatography
41-Iodo-3,5-dimethylbenzeneEthyl 5-(2-((3,5-dimethylphenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate35Flash column chromatography (ethyl acetate/petroleum ether, 1:9)

Experimental Workflow: Buchwald-Hartwig Coupling

Buchwald_Hartwig_Coupling Start Start: Combine Reactants Reaction_Setup Reaction Setup: - 2-Aminooxazole - Aryl Halide - Pd(OAc)2/Xantphos - Cs2CO3 - 1,4-Dioxane Start->Reaction_Setup 1. Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Reaction_Setup->Inert_Atmosphere 2. Heating Heat to 100 °C (12-24 h) Inert_Atmosphere->Heating 3. Workup Workup: - Dilute with EtOAc - Wash with H2O/Brine - Dry & Concentrate Heating->Workup 4. Purification Purification: Flash Chromatography Workup->Purification 5. Final_Product Final Product: N-Aryl-2-aminooxazole Purification->Final_Product 6.

Caption: Workflow for the Buchwald-Hartwig cross-coupling reaction.

Amide Coupling of the 2-Amino Group

The 2-amino group of this compound can readily undergo acylation with carboxylic acids or their activated derivatives to form the corresponding amides. This is a fundamental transformation in medicinal chemistry for the synthesis of diverse compound libraries.[5][6]

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt [6]

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve the carboxylic acid (1.2 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in the anhydrous solvent in a reaction vessel.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Add DIPEA (2.0 eq.) dropwise to the stirring solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the appropriate organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the pure amide product.

Data Presentation: Representative Amide Coupling Reactions

EntryCarboxylic AcidCoupling ReagentsBaseSolventProductExpected Yield Range (%)
1Benzoic AcidEDC/HOBtDIPEADMFEthyl 2-(benzamido)oxazole-4-carboxylate70-90
2Acetic AcidHATUDIPEADCMEthyl 2-acetamidooxazole-4-carboxylate80-95
3Adamantane-1-carboxylic acidPyBOPDIPEADCM/DMFEthyl 2-(adamantane-1-carboxamido)oxazole-4-carboxylate60-80[7]

Experimental Workflow: Amide Coupling

Amide_Coupling Start Start: Combine Reagents Pre_activation Pre-activation: - Carboxylic Acid - EDC/HOBt - Anhydrous Solvent Start->Pre_activation 1. Amine_Addition Add: - Ethyl 2-aminooxazole- 4-carboxylate - DIPEA Pre_activation->Amine_Addition 2. Reaction Stir at RT (12-24 h) Amine_Addition->Reaction 3. Workup Workup: - Dilute - Acid/Base Washes - Dry & Concentrate Reaction->Workup 4. Purification Purification: - Chromatography or - Recrystallization Workup->Purification 5. Final_Product Final Product: N-Acyl-2-aminooxazole Purification->Final_Product 6.

Caption: Workflow for the EDC/HOBt mediated amide coupling reaction.

Other Potential Coupling Reactions

While specific protocols for the following reactions with this compound are not detailed in the provided search results, they represent important potential transformations for this scaffold.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate.[8][9] To utilize this reaction, this compound would first need to be functionalized to introduce a leaving group (e.g., bromide or iodide) on the oxazole ring, for example at the 5-position.

  • Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds.[10][11] It offers an alternative to palladium-catalyzed methods, particularly for N-arylation, though it often requires higher reaction temperatures.

  • Direct C-H Arylation: Palladium-catalyzed direct C-H arylation of oxazoles has been reported.[12] This methodology allows for the formation of C-C bonds without the pre-functionalization of the heterocyclic ring, representing a more atom-economical approach.

Further investigation and methods development would be required to optimize these reactions for the specific substrate.

References

Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 2-amino group of Ethyl 2-aminooxazole-4-carboxylate. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover common and useful transformations: N-acylation, N-sulfonylation, reductive amination, and urea formation.

General Experimental Workflow

The derivatization of this compound typically follows a straightforward workflow, which can be adapted based on the specific reaction and the properties of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with Ethyl 2-aminooxazole-4-carboxylate dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add derivatizing agent and other reagents (e.g., base) dissolve->add_reagents react Stir at specified temperature for a defined time add_reagents->react quench Quench reaction (if necessary) react->quench extract Liquid-liquid extraction quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt (e.g., Na2SO4) wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by column chromatography, recrystallization, or distillation filter_evap->purify characterize Characterize product (NMR, MS, IR) purify->characterize assess_purity Assess purity (HPLC, TLC) characterize->assess_purity end end assess_purity->end Final Product

A general workflow for the derivatization of this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound and structurally related 2-aminooxazoles and 2-aminothiazoles. These values can serve as a starting point for reaction optimization.

Table 1: N-Acylation of 2-Amino-oxazole/thiazole Derivatives

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethaneRoom Temp.2 - 485 - 95
Benzoyl ChloridePyridineDichloromethaneRoom Temp.4 - 880 - 90
Acid AnhydridesTriethylamineDichloromethaneRoom Temp. to Reflux2 - 680 - 95

Table 2: N-Sulfonylation of 2-Amino-oxazole/thiazole Derivatives

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzenesulfonyl ChlorideSodium AcetateWater80 - 853 - 570 - 85[1]
p-Toluenesulfonyl ChloridePyridineDichloromethaneRoom Temp.6 - 1275 - 90
Methanesulfonyl ChlorideTriethylamineDichloromethane0 to Room Temp.2 - 480 - 92

Table 3: Reductive Amination of 2-Amino-oxazole/thiazole Derivatives

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Aromatic AldehydesNaBH(OAc)₃1,2-DichloroethaneRoom Temp.12 - 2460 - 80
Aliphatic AldehydesNaBH₃CNMethanolRoom Temp.12 - 2455 - 75
KetonesNaBH(OAc)₃ / Acetic Acid1,2-DichloroethaneRoom Temp. to 5024 - 4840 - 60

Table 4: Urea Formation from 2-Amino-oxazole/thiazole Derivatives

ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Phenyl Isocyanate-DichloromethaneRoom Temp.1 - 390 - 98
Alkyl Isocyanate-TetrahydrofuranRoom Temp.2 - 585 - 95
Chlorosulfonyl Isocyanate-Dichloromethane0 to Room Temp.1 - 284 - 94 (after hydrolysis)[2]

Experimental Protocols

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of Ethyl 2-(acetylamino)oxazole-4-carboxylate.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-acylated product.

Protocol 2: N-Sulfonylation with Benzenesulfonyl Chloride

This protocol is adapted from a general procedure for the sulfonylation of 2-aminothiazoles and can be applied to this compound.[1]

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Sodium acetate

  • Water

  • n-Hexane and Ethyl acetate for TLC

Procedure:

  • Dissolve sodium acetate in water in a round-bottom flask.

  • Add this compound (1.0 eq) and benzenesulfonyl chloride (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-85 °C with continuous stirring.

  • Monitor the reaction by TLC (e.g., using a 2:1 mixture of n-hexane to ethyl acetate). The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry to obtain the N-sulfonylated product. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

Protocol 4: Urea Formation with an Isocyanate

This protocol describes the synthesis of an N,N'-disubstituted urea from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hexanes for precipitation/washing

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes or another suitable non-polar solvent to induce precipitation.

  • Collect the solid product by filtration, wash with hexanes, and dry under vacuum to obtain the desired urea derivative. Recrystallization can be performed for further purification if needed.

References

Application Notes and Protocols for the Use of Ethyl 2-aminooxazole-4-carboxylate in the Development of Anti-tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB) remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents. The 2-aminooxazole scaffold has been identified as a promising privileged structure in the development of new anti-tubercular drugs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of derivatives from ethyl 2-aminooxazole-4-carboxylate and their evaluation as potential anti-tubercular agents.

Introduction to 2-Aminooxazoles as Anti-tubercular Agents

The 2-aminooxazole core is a bioisostere of the 2-aminothiazole scaffold, which has demonstrated significant anti-tubercular activity.[1][2] Replacing the sulfur atom of the thiazole ring with an oxygen atom to form an oxazole can offer potential advantages, such as improved solubility and a different metabolic profile due to the absence of an oxidizable sulfur atom.[1][2] Preliminary studies have shown that N-substituted 4-phenyl-2-aminooxazoles exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis), making them a valuable class of compounds for further investigation in anti-TB drug discovery programs.[1][2]

Synthesis of N-Substituted 2-Aminooxazole Derivatives

A versatile method for the synthesis of N-substituted 2-aminooxazoles involves a two-step process: the condensation of an α-bromoacetophenone with urea to form a 2-aminooxazole intermediate, followed by a Buchwald-Hartwig cross-coupling reaction to introduce various substituents on the amino group.[1] While the user's query specifies this compound as the starting material, the literature more commonly describes the synthesis of N,4-disubstituted 2-aminooxazoles. For the purpose of these protocols, we will outline a general synthetic pathway for creating a library of diverse N-substituted 2-aminooxazole derivatives, which can be adapted for specific starting materials like this compound.

Experimental Protocol: Synthesis of N-Aryl-4-phenyl-2-aminooxazoles

This protocol is adapted from a demonstrated versatile procedure for synthesizing N-substituted 2-aminooxazoles.[1]

Step 1: Synthesis of 4-Phenyl-2-aminooxazole

  • To a solution of α-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol, add urea (1.2 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the 4-phenyl-2-aminooxazole intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 4-phenyl-2-aminooxazole (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable ligand (e.g., XPhos, 0.1 eq).

  • Add a strong base (e.g., NaOtBu, 1.5 eq) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final N-aryl-4-phenyl-2-aminooxazole product by column chromatography.

G cluster_synthesis Synthetic Workflow for N-Aryl-2-Aminooxazoles start α-Bromoacetophenone + Urea step1 Condensation Reaction (Reflux in Ethanol) start->step1 intermediate 4-Phenyl-2-aminooxazole step1->intermediate step2 Buchwald-Hartwig Cross-Coupling (Heated in Toluene) intermediate->step2 reagents Aryl Halide, Pd Catalyst, Ligand, Base reagents->step2 product N-Aryl-4-phenyl-2-aminooxazole step2->product

A generalized synthetic workflow for N-aryl-2-aminooxazoles.

In Vitro Anti-tubercular Activity Screening

The following protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against M. tuberculosis.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Prepare serial two-fold dilutions of the compounds in 7H9 broth in a 96-well microplate.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 1.0 and dilute 1:50 in 7H9 broth. Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include positive (isoniazid) and negative (no drug) controls.

  • Incubation: Incubate the plates at 37 °C for 5-7 days.

  • Addition of Alamar Blue: Prepare a fresh solution of Alamar Blue (10% v/v) and Tween 80 (20% v/v) in sterile water. Add 30 µL of this solution to each well.

  • Second Incubation: Re-incubate the plates at 37 °C for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Quantitative Data on Anti-tubercular Activity

The following table summarizes the reported anti-tubercular activity of selected 2-aminooxazole derivatives against M. tuberculosis H37Rv.

Compound IDStructureMIC (µM)[1]
30 N-(p-tolyl)-4-(p-tolyl)oxazol-2-amine> 128
31 N-(4-chlorophenyl)-4-(p-tolyl)oxazol-2-amine12.5
34 N-(4-chlorophenyl)-5-(4-(p-tolyl)oxazol-2-yl)isoxazole-3-carboxamide6.25
36 N-(4-fluorophenyl)-5-(4-(4-chlorophenyl)oxazol-2-yl)isoxazole-3-carboxamide3.12

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of novel compounds against mammalian cells to determine their therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action

The precise mechanism of action for 2-aminooxazole derivatives against M. tuberculosis is still under investigation. However, given their structural similarity to 2-aminothiazoles, it is hypothesized that they may share a similar mode of action.[1] Some 2-aminothiazoles have been suggested to target the energetics of M. tuberculosis.[2] Further studies, such as target-based screening and transcriptomic analysis, are required to elucidate the specific molecular targets of 2-aminooxazoles.

G cluster_dev_process Anti-Tubercular Drug Development Pathway compound Ethyl 2-aminooxazole- 4-carboxylate Scaffold synthesis Derivative Synthesis (e.g., N-substitution) compound->synthesis in_vitro In Vitro Screening (MABA for MIC) synthesis->in_vitro cytotoxicity Cytotoxicity Assays (MTT for CC50) synthesis->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar cytotoxicity->sar moa Mechanism of Action Studies sar->moa lead_opt Lead Optimization sar->lead_opt moa->lead_opt

A conceptual diagram of the anti-tubercular drug development process.

Conclusion

The 2-aminooxazole scaffold represents a promising starting point for the development of novel anti-tubercular agents. The synthetic protocols provided herein offer a pathway to generate diverse libraries of these compounds. Subsequent screening for anti-tubercular activity and cytotoxicity will be critical in identifying lead candidates with a favorable therapeutic profile for further preclinical and clinical development.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of Ethyl 2-aminooxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is based on the well-established cyclocondensation reaction between an ethyl 2-halo-3-oxopropanoate and urea. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and pharmacological properties to parent compounds. The presence of both an amino group and a carboxylate ester provides versatile handles for further chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs. The synthesis protocol outlined below is analogous to the widely used Hantzsch thiazole synthesis and involves the reaction of an α-haloketone equivalent with urea.

Data Presentation

The following table summarizes the key reactants and expected quantitative data for the synthesis of this compound.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Mass (g)Expected Yield (%)
Ethyl 2-chloro-3-oxopropanoateC₅H₇ClO₃150.561.0101.51-
UreaCH₄N₂O60.062.0201.20-
This compoundC₆H₈N₂O₃156.14---~70-80%

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-chloro-3-oxopropanoate (or Ethyl 2-bromo-3-oxopropanoate)

  • Urea

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-3-oxopropanoate (1.0 eq) and urea (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 2-chloro-3-oxopropanoate.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • Melting Point: To assess the purity of the final product.

Mandatory Visualization

Synthesis_Workflow Reactants Ethyl 2-chloro-3-oxopropanoate + Urea Reaction_Step Cyclocondensation in DMF (80-90 °C, 4-6 h) Reactants->Reaction_Step 1. Workup Aqueous Work-up (EtOAc Extraction, Washes) Reaction_Step->Workup 2. Purification Silica Gel Column Chromatography Workup->Purification 3. Product This compound Purification->Product 4.

Caption: Synthetic workflow for this compound.

Signaling_Pathway Start Starting Materials Haloketone Ethyl 2-chloro-3-oxopropanoate Start->Haloketone Urea Urea Start->Urea Intermediate Reaction Intermediate (Cyclization) Haloketone->Intermediate Urea->Intermediate FinalProduct This compound Intermediate->FinalProduct Dehydration

Caption: Logical relationship of reactants to product.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and corresponding protocols for the comprehensive characterization of Ethyl 2-aminooxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its purity and structural integrity are paramount for the successful development of novel therapeutics. This document outlines the standard analytical methodologies for confirming the identity, purity, and structural features of this compound. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques and Data

A comprehensive analytical approach is crucial for the unambiguous characterization of this compound. The following sections detail the expected outcomes and provide protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

2.1.1. Quantitative Data

The expected chemical shifts for this compound are summarized below. Data for the structurally related Ethyl 2-aminothiazole-4-carboxylate is also provided for comparative purposes.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound-CH₃ (ethyl)~1.3Triplet~7.1
-CH₂ (ethyl)~4.3Quartet~7.1
-NH₂~6.0 (broad)Singlet-
Oxazole C5-H~7.9Singlet-
Ethyl 2-aminothiazole-4-carboxylate[1]-CH₃ (ethyl)1.26Triplet-
-CH₂ (ethyl)4.25Quartet-
-NH₂---
Thiazole C5-H7.44Singlet-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound-CH₃ (ethyl)~14
-CH₂ (ethyl)~61
Oxazole C5~125
Oxazole C4~140
C=O (ester)~162
Oxazole C2~165
Ethyl 2-aminothiazole-4-carboxylate[1]-CH₃ (ethyl)13.8
-CH₂ (ethyl)61.3
Thiazole C5122.5
Thiazole C4143.7
C=O (ester)162.2
Thiazole C2166.3

2.1.2. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of at least 5 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peaks Peak Integration & Analysis reference->integrate_peaks

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its structure.

2.3.1. Quantitative Data

Table 4: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₆H₈N₂O₃ [2]
Molecular Weight (Monoisotopic)156.05 g/mol [2]
Expected [M+H]⁺ Ion (m/z)157.06
Expected [M+Na]⁺ Ion (m/z)179.04

2.3.2. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions. Compare the observed mass with the calculated exact mass of the compound.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Suitable Solvent infuse Infuse into ESI Source dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire identify_ion Identify Molecular Ion Peak acquire->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying any impurities.

2.4.1. Quantitative Data

Table 5: HPLC Purity Analysis

ParameterSpecification
Purity≥ 95%
Retention Time (tR)Compound- and method-dependent

2.4.2. Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7). The exact ratio should be optimized to achieve good separation, for instance, starting with a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound in the mobile phase. A wavelength around 254 nm is a common starting point.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase prep_sample Prepare & Filter Sample Solution equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Sample equilibrate->inject run Run Chromatogram inject->run integrate Integrate Peak Areas run->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC sample preparation, data acquisition, and purity analysis.

Summary

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, IR, MS, and HPLC techniques ensures the unambiguous identification, structural elucidation, and purity assessment of this important chemical intermediate, thereby supporting its application in research and drug development.

References

Application Notes and Protocols: The Role of Ethyl 2-aminooxazole-4-carboxylate in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological interactions. While its sulfur-containing bioisostere, the 2-aminothiazole nucleus, is more extensively documented in the synthesis of kinase inhibitors, the 2-aminooxazole core represents a valuable and comparatively underexplored platform for the development of novel anticancer agents. Notably, 2-aminooxazole derivatives have demonstrated potent antiproliferative activities, rivaling their thiazole counterparts in efficacy. For instance, 2-aminooxazole analogs of the approved drug Dasatinib have shown potent, nanomolar inhibitory activity against chronic myeloid leukemia (CML) cells, comparable to the original thiazole-based drug.[1][2] This highlights the potential of the 2-aminooxazole scaffold in generating effective anticancer therapeutics.

Ethyl 2-aminooxazole-4-carboxylate serves as a key starting material for the synthesis of a variety of substituted 2-aminooxazole derivatives. Its ester functionality allows for straightforward chemical modifications, such as hydrolysis followed by amide bond formation, to introduce diverse chemical moieties and explore structure-activity relationships (SAR). This document provides an overview of the application of this compound in the synthesis of anticancer compounds, including quantitative data on the activity of resulting derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and synthetic workflows.

Data Presentation: Anticancer Activity of 2-Aminooxazole and Related Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminooxazole and, for comparative purposes, 2-aminothiazole derivatives. The data highlights the potent cytotoxicity of these compounds against various cancer cell lines.

Compound IDCore ScaffoldTarget Cancer Cell LineIC50 (µM)Reference
8b 2-AminooxazoleK562 (Chronic Myeloid Leukemia)0.009[2]
8c 2-AminooxazoleK562 (Chronic Myeloid Leukemia)0.006[2]
9b 2-AminothiazoleK562 (Chronic Myeloid Leukemia)0.008[2]
Dasatinib 2-AminothiazoleK562 (Chronic Myeloid Leukemia)0.003[2]
Imatinib -K562 (Chronic Myeloid Leukemia)0.320[2]
Compound 27 4-PhenylthiazoleHepG2 (Hepatocellular Carcinoma)0.62

Experimental Protocols

While specific protocols starting directly from this compound are not extensively published, the following represents a generalized, chemically sound protocol for the synthesis of 2-aminooxazole-4-carboxamide derivatives, which are common motifs in anticancer compounds. This is followed by a specific example for the synthesis of a dasatinib analog, illustrating the application of a 2-aminooxazole core.

Protocol 1: General Synthesis of 2-Aminooxazole-4-carboxamide Derivatives

This protocol outlines a two-step process involving the hydrolysis of the ethyl ester followed by amide coupling.

Step 1: Hydrolysis of this compound to 2-Aminooxazole-4-carboxylic acid

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2-4 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-aminooxazole-4-carboxylic acid.

Step 2: Amide Coupling to Yield 2-Aminooxazole-4-carboxamide Derivatives

  • Activation of Carboxylic Acid: Dissolve 2-aminooxazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a coupling agent, for example, (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) (1.1 equivalents), and an amine base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion using TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminooxazole-4-carboxamide.

Protocol 2: Synthesis of 2-Aminooxazole Dasatinib Analogs (A Representative Example)

The synthesis of dasatinib analogs with a 2-aminooxazole core demonstrates the utility of this scaffold in creating potent kinase inhibitors. While the original synthesis may not start from this compound, this protocol illustrates the key bond formations.

  • Amide Bond Formation: Couple 2-aminooxazole-5-carboxylic acid with 2-chloro-6-methylaniline using a standard peptide coupling reagent like EDC in the presence of a base such as N-methylmorpholine (NMM) in an anhydrous solvent like DMF. This forms the N-(2-chloro-6-methylphenyl)-2-aminooxazole-5-carboxamide intermediate.

  • Nucleophilic Aromatic Substitution: React the intermediate from the previous step with 4,6-dichloro-2-methylpyrimidine in the presence of a strong base like sodium tert-butoxide in THF. This results in the substitution of one of the chlorine atoms on the pyrimidine ring.

  • Final Coupling: The final step involves the reaction of the product from the previous step with 1-(2-hydroxyethyl)piperazine. This reaction is typically carried out in a suitable solvent and may be heated to facilitate the displacement of the remaining chlorine atom on the pyrimidine ring, yielding the final 2-aminooxazole dasatinib analog.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Synthetic Workflow for 2-Aminooxazole-4-carboxamide Derivatives

G start This compound hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid 2-Aminooxazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., EDC, Amine) acid->coupling product 2-Aminooxazole-4-carboxamide Derivative coupling->product

Caption: A generalized synthetic route from this compound.

Diagram 2: Kinase Inhibition by Dasatinib and its 2-Aminooxazole Analogs

G drug Dasatinib or 2-Aminooxazole Analog bcr_abl BCR-ABL Kinase drug->bcr_abl inhibition src Src Family Kinases drug->src inhibition proliferation Cell Proliferation & Survival bcr_abl->proliferation src->proliferation apoptosis Apoptosis proliferation->apoptosis prevents G cluster_0 ATP Binding Site oxazole Oxazole Derivative kinase Protein Kinase (e.g., EGFR, VEGFR, etc.) oxazole->kinase Binds to ATP Pocket substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation signaling Downstream Signaling (Proliferation, Angiogenesis) p_substrate->signaling cancer Cancer Progression signaling->cancer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-aminooxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for improving the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the condensation reaction of an ethyl α-halo-β-oxobutanoate (such as ethyl 2-chloro-3-oxobutanoate or ethyl 2-bromo-3-oxobutanoate) with urea. This reaction, a variation of the Hantzsch thiazole synthesis adapted for oxazoles, provides a direct route to the 2-aminooxazole core.

Q2: I am experiencing very low yields. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Instability of the α-halo-β-ketoester: These starting materials can be unstable and prone to decomposition, especially when exposed to moisture or elevated temperatures for extended periods.

  • Side Reactions: Polymerization of the starting materials or intermediates, as well as the formation of undesired regioisomers or byproducts, can significantly reduce the yield of the target molecule.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or improper solvent.

  • Product Degradation: The 2-aminooxazole ring can be sensitive to harsh workup or purification conditions.

  • Purification Losses: The product may be lost during extraction, crystallization, or chromatographic purification.

Q3: What are some common side products I should be aware of?

Common side products can include:

  • Favorskii rearrangement products from the α-halo-β-ketoester under basic conditions.

  • Self-condensation products of the β-ketoester.

  • Hydrolysis of the ester functionality.

  • Formation of other heterocyclic systems if impurities are present in the starting materials.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A common mobile phase would be a mixture of ethyl acetate and petroleum ether (e.g., 1:1 or as optimized for your specific starting materials). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product would indicate reaction progression. Staining with potassium permanganate or visualization under UV light can aid in the detection of the compounds.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Degraded α-halo-β-ketoester: The starting material may have decomposed.Use freshly prepared or purified α-halo-β-ketoester. Store it under anhydrous conditions at low temperature.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.Optimize the reaction temperature. Start with literature values for similar syntheses (e.g., reflux in a suitable solvent like DMF) and adjust as needed based on TLC monitoring.
Inappropriate Solvent: The solvent may not be suitable for the reaction.Anhydrous dimethylformamide (DMF) is a commonly used solvent for this type of condensation.[1] Ensure the solvent is dry.
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.Monitor the reaction by TLC until the starting material is consumed. A typical reaction time might be 2-5 hours at reflux.[1]
Multiple Spots on TLC (Impure Product) Side Reactions: As mentioned in the FAQs, various side reactions can occur.Control the reaction temperature carefully. Ensure the dropwise addition of reagents if the reaction is exothermic. Use purified starting materials.
Product Degradation during Workup: The 2-aminooxazole ring can be sensitive to strong acids or bases.Use a mild workup procedure. For example, quench the reaction by pouring it into a solution of LiCl in water and extract with ethyl acetate.[1] Avoid strong acids or bases during the workup.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent: This can lead to losses during extraction.Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1]
Oily Product instead of a solid: The product may not be pure enough to crystallize.Purify the crude product by flash column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether.[1]
Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the mobile phase for column chromatography. Try different solvent systems or use a shallower gradient.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate (A structurally related compound)

This protocol for a related compound can be adapted for the synthesis of this compound by replacing Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate with an appropriate α-halo-β-oxobutanoate.

Reaction:

A mixture of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.2 mmol) and urea (12 mmol) is solubilized in anhydrous dimethylformamide (3.14 mL) and stirred at reflux for 2 hours.[1]

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Add a 5% solution of LiCl in water (32 mL).

  • Extract the aqueous phase with ethyl acetate (4 x 10 mL).

  • Quench the combined organic layers with water and then wash with brine.

  • Dry the organic layer over Na₂SO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the crude material by flash column chromatography.

The product, in this case, was obtained as a yellow powder with a 77% yield.[1]

Data Presentation

Table 1: Yields of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylates from a Related Buchwald-Hartwig Reaction

While this data is for a subsequent reaction on a related 2-aminooxazole, it highlights the potential for variable yields in reactions involving this heterocyclic core.

CompoundYield (%)
Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate24
Ethyl 5-(2-((3,5-dichlorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate30
Ethyl 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate8
Ethyl 5-(2-((3,5-dimethylphenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate35
Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate15

Data extracted from a study on related compounds and may not be directly representative of the yield for the title compound's synthesis but illustrates potential yield ranges in subsequent modifications.[1]

Visualizations

Reaction Mechanism

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Ethyl_alpha_halo_beta_oxobutanoate Ethyl α-halo-β-oxobutanoate Nucleophilic_Attack Nucleophilic attack by urea Ethyl_alpha_halo_beta_oxobutanoate->Nucleophilic_Attack Urea Urea Urea->Nucleophilic_Attack Cyclization Intramolecular cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

G Start Reaction Setup Reaction Reflux in DMF Start->Reaction Add Reagents Workup Aqueous Workup Reaction->Workup Cool and Quench Purification Column Chromatography Workup->Purification Extract and Dry Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

G Low_Yield Low Yield? Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Starting_Materials->Optimize_Conditions Improve_Workup Modify Workup/Purification Optimize_Conditions->Improve_Workup Success Improved Yield Improve_Workup->Success

Caption: A logical approach to troubleshooting low yield.

References

Technical Support Center: Ethyl 2-aminooxazole-4-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl 2-aminooxazole-4-carboxylate.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Synthesis or Initial Work-up

  • Question: My initial purity for this compound is significantly below the expected 95%. What are the likely impurities and how can I remove them?

  • Answer: Low purity can stem from unreacted starting materials, side-products, or decomposition. Given the likely synthesis route, which is analogous to that of similar aminothiazoles, potential impurities include:

    • Unreacted Starting Materials: Such as ethyl bromopyruvate and urea (or a urea equivalent).

    • Side-Products: Dimerization or polymerization products of the reactants or the final compound.

    • Decomposition Products: The 2-aminooxazole ring can be sensitive to harsh acidic or basic conditions and high temperatures.

    Troubleshooting Steps:

    • Initial Wash: Ensure the crude product is thoroughly washed with a non-polar solvent (like hexanes) to remove non-polar impurities and with cold water or a saturated sodium bicarbonate solution to remove acidic byproducts.

    • Recrystallization: This is often the most effective method for removing closely related impurities. See the detailed protocol in Section III.

    • Flash Column Chromatography: If recrystallization is ineffective or results in significant yield loss, flash column chromatography is the next logical step. A detailed protocol is provided in Section III.

Issue 2: Persistent Yellow or Brown Coloration in the Final Product

  • Question: After purification, my this compound is a pale yellow to brown solid, not the expected white to off-white powder. What causes this and how can I decolorize it?

  • Answer: The coloration is likely due to trace amounts of highly conjugated impurities or degradation products. While a faint yellow tint might not significantly impact purity, a pronounced color is undesirable.

    Troubleshooting Steps:

    • Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be cautious, as adding too much charcoal can lead to product loss.

    • Solvent Selection: Ensure the chosen recrystallization solvent does not react with the compound at elevated temperatures, which could generate colored byproducts.

    • Flash Chromatography: This technique is very effective at separating colored impurities from the desired product.

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

  • Question: I am struggling to find an appropriate solvent for the recrystallization of this compound. What are the key properties of a good solvent, and can you suggest some starting points?

  • Answer: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] The compound has both polar (amino group, ester, oxazole ring) and non-polar (ethyl group) characteristics.

    Solvent Screening Strategy:

    • Start with single solvents: Test the solubility in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and toluene) at room temperature and upon heating.

    • Consider solvent pairs: If no single solvent is ideal, a binary solvent system can be effective.[3][4] A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Good solvent pairs to try include:

      • Ethanol/Water

      • Acetone/Hexanes

      • Ethyl Acetate/Hexanes

Issue 4: Problems with Flash Column Chromatography

  • Question: I am experiencing issues with flash column chromatography, such as poor separation, streaking of the compound on the column, or the compound not eluting. How can I optimize my chromatography conditions?

  • Answer: These are common challenges when purifying polar, nitrogen-containing compounds.

    • Poor Separation: The polarity of the eluent is critical. A good starting point is an eluent system that gives your product an Rf value of 0.2-0.3 on a TLC plate.[5]

    • Streaking: The 2-amino group can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia solution to your eluent.[6]

    • Compound Not Eluting: If your compound is not moving from the baseline on the TLC even with a highly polar solvent system (e.g., 10% methanol in dichloromethane), the eluent is not polar enough. Consider switching to a more polar solvent system.

II. Frequently Asked Questions (FAQs)

  • Q1: What are the key physical properties of this compound?

    • A1: Key properties are summarized in the table below.

  • Q2: How should I store this compound?

    • A2: It is recommended to store the compound at 2-8°C, protected from light.

  • Q3: Is this compound stable?

    • A3: The 2-aminooxazole ring is generally stable but can be susceptible to degradation under strong acidic or basic conditions, and at elevated temperatures for prolonged periods.[7] It is advisable to use mild conditions during purification and to store the compound appropriately.

  • Q4: What is the expected melting point of pure this compound?

    • A4: The reported melting point is in the range of 135-147°C. A sharp melting point within this range is a good indicator of high purity.

III. Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂O₃PubChem
Molecular Weight156.14 g/mol PubChem
AppearanceWhite to pale yellow or pale cream powderThermo Fisher Scientific
Melting Point135-147 °CThermo Fisher Scientific
Purity (Commercial)≥95%Various Suppliers
Storage Temperature2-8°CVarious Suppliers

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system in which the this compound has an Rf value of approximately 0.2-0.3. A common starting point for polar compounds is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.[6][8] If the compound streaks, add 0.1-1% triethylamine to the eluent system.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.[9] Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

V. Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final State Crude Crude Product (Low Purity) Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Flash Column Chromatography Crude->Chromatography Alternative Analysis Purity Check (TLC, Melting Point) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>95% Purity) Analysis->Pure Purity OK Redo Further Purification Required Analysis->Redo Purity Not OK Redo->Chromatography Re-purify

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Low_Purity Start Low Purity Detected Check_Color Is the product heavily colored? Start->Check_Color Recrystallize Attempt Recrystallization Check_Color->Recrystallize No Charcoal Recrystallize with Activated Charcoal Check_Color->Charcoal Yes Check_Purity1 Purity Improved? Recrystallize->Check_Purity1 Check_Purity2 Purity Improved? Charcoal->Check_Purity2 Column Perform Flash Column Chromatography Check_Purity1->Column No Success High Purity Achieved Check_Purity1->Success Yes Check_Purity2->Column No Check_Purity2->Success Yes Column->Success

Caption: Troubleshooting logic for addressing low purity in this compound.

References

Optimizing reaction conditions for the synthesis of Ethyl 2-aminooxazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 2-aminooxazole-4-carboxylate derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is very low or I am getting no product. What are the common causes?

Low to no yield is a frequent challenge in 2-aminooxazole synthesis, often attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea for the analogous thiazole synthesis. Key factors to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. The reaction often requires elevated temperatures to proceed efficiently.

  • Poor Quality of Starting Materials: Ensure the purity of ethyl bromopyruvate and urea. Ethyl bromopyruvate can degrade over time, and impurities in urea can lead to side reactions.

  • Inappropriate Stoichiometry: An excess of urea is often required to drive the reaction to completion.

  • Inefficient Cyclization: The cyclization to form the oxazole ring can be a challenging step.

Q2: How can I improve the yield of the reaction between ethyl bromopyruvate and urea?

Optimizing the reaction conditions is crucial. Based on studies of similar 2-aminooxazole syntheses, the following adjustments can significantly improve the yield:

  • Solvent Choice: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) have been shown to be more effective than alcohols or other common solvents.[1]

  • Temperature: Increasing the reaction temperature, for instance to 120°C, can significantly increase the yield and reduce the reaction time.[1]

  • Microwave Irradiation: The use of a microwave reactor can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[1]

  • Stoichiometry: Using a significant excess of urea (e.g., 10 equivalents) can favor the desired product formation.[1]

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?

Side reactions are common in 2-aminooxazole synthesis. Potential side products can arise from the self-condensation of ethyl bromopyruvate or reactions involving impurities. To minimize side product formation:

  • Use Pure Starting Materials: Ensure the purity of ethyl bromopyruvate.

  • Control Reaction Temperature: Avoid excessively high temperatures that might promote decomposition or side reactions.

  • Optimize Stoichiometry: Using a large excess of urea can help to outcompete side reactions of ethyl bromopyruvate.

Q4: The purification of my this compound product is difficult. What are the recommended purification methods?

Purification can be challenging due to the polarity of the 2-aminooxazole core. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, for example, with ethyl acetate and petroleum ether, can be effective.[2]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.

  • Aqueous Workup: An aqueous workup procedure can help to remove excess urea and other water-soluble impurities before chromatographic purification.[2]

Q5: The standard Hantzsch synthesis protocol is not working for my N-substituted 2-aminooxazole derivative. What is the alternative?

The direct Hantzsch-type condensation of ethyl bromopyruvate with N-substituted ureas is often inefficient. A more reliable two-step approach is recommended:

  • Synthesis of this compound: First, synthesize the unsubstituted 2-aminooxazole core by reacting ethyl bromopyruvate with urea.

  • N-Arylation/N-Alkylation: The resulting primary amine can then be functionalized, for example, through a Buchwald-Hartwig cross-coupling reaction with an aryl halide to introduce an N-aryl substituent.[1][2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 2-aminooxazole synthesis, adapted from studies on structurally related compounds.[1] These trends are expected to be applicable to the synthesis of this compound.

Table 1: Effect of Solvent and Stoichiometry on Yield

EntrySolventUrea EquivalentsTemperature (°C)TimeYield (%)
1Ethanol108018 h~0
2PEG-400108018 h~0
3DME108018 h~0
4DMSO10803 h~0
5DMF2808 h18
6DMF10803 h37

Table 2: Effect of Temperature and Microwave Irradiation on Yield in DMF

EntryUrea EquivalentsTemperature (°C)TimeHeating MethodYield (%)
11012030 minConventional45
2108015 minMicrowave53
3101203 minMicrowave56

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on optimized conditions reported for similar 2-aminooxazole syntheses.[1][2]

Materials:

  • Ethyl bromopyruvate

  • Urea

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial, add ethyl bromopyruvate (1 equivalent) and urea (10 equivalents).

  • Add anhydrous DMF to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 3-5 minutes.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford this compound.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_materials Assess Starting Material Quality start->check_materials check_stoichiometry Verify Stoichiometry start->check_stoichiometry optimize_solvent Optimize Solvent (e.g., DMF, NMP) check_conditions->optimize_solvent optimize_temp Increase Temperature (e.g., 120°C) check_conditions->optimize_temp use_microwave Employ Microwave Irradiation check_conditions->use_microwave purify_ebp Purify Ethyl Bromopyruvate check_materials->purify_ebp use_fresh_urea Use High-Purity Urea check_materials->use_fresh_urea increase_urea Increase Urea Equivalents (e.g., 10 eq.) check_stoichiometry->increase_urea success Improved Yield optimize_solvent->success optimize_temp->success use_microwave->success purify_ebp->success use_fresh_urea->success increase_urea->success

Caption: Troubleshooting workflow for addressing low product yield.

General Synthesis Workflow

synthesis_workflow reagents Ethyl Bromopyruvate + Urea reaction Reaction in Optimized Solvent (e.g., DMF) High Temperature / Microwave reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis.

References

Stability issues and degradation pathways of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-aminooxazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation via several pathways, primarily hydrolysis, photodegradation, and thermal stress. The oxazole ring itself is inherently less stable than other aromatic systems and can be prone to ring-opening reactions.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, the compound should be stored as a solid at 2-8°C, protected from light and moisture.[1] For solutions, it is advisable to prepare them fresh and use them promptly. If storage of a solution is necessary, it should be kept at low temperatures, protected from light, and in an inert atmosphere if possible.

Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A color change from white/pale yellow to a darker shade often indicates degradation.[2] This could be due to exposure to light, elevated temperatures, or reactive impurities. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, before use.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure and the known reactivity of related compounds, the primary degradation products are likely to result from hydrolysis of the ester and/or the oxazole ring, as well as photodegradation. Potential degradation products include 2-aminooxazole-4-carboxylic acid (from ester hydrolysis) and various ring-opened species.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected or poor reaction yield Degradation of the starting material.- Confirm the purity of this compound using HPLC before starting the reaction. - Ensure the compound has been stored correctly (2-8°C, protected from light and moisture). - Use freshly opened or recently purchased material if possible.
Appearance of unknown peaks in HPLC analysis of a reaction mixture Formation of degradation products during the reaction.- Analyze a sample of this compound under the reaction conditions (solvent, temperature, pH) without other reagents to see if it degrades. - Consider using milder reaction conditions (e.g., lower temperature, shorter reaction time). - Protect the reaction mixture from light.
Inconsistent analytical results (e.g., varying purity measurements) On-going degradation of the sample during analysis.- Prepare samples for analysis immediately before injection. - Use a cooled autosampler if available. - Ensure the mobile phase is compatible and does not promote degradation.
Precipitate formation in solutions Poor solubility or degradation leading to insoluble products.- Confirm the solubility of the compound in the chosen solvent. - If a precipitate forms over time in a previously clear solution, it is likely a degradation product. The solution should be discarded and a fresh one prepared.

Potential Degradation Pathways

The degradation of this compound can be understood through several potential pathways, primarily driven by hydrolysis and photolytic cleavage.

Hydrolytic Degradation

The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 2-aminooxazole-4-carboxylic acid and ethanol. Furthermore, the 2-aminooxazole ring itself can undergo hydrolytic cleavage, particularly under acidic or basic conditions, leading to ring-opened products. Studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have shown they are unstable towards hydrolytic ring-opening and decarboxylation.

G Potential Hydrolytic Degradation Pathways A This compound B 2-aminooxazole-4-carboxylic acid + Ethanol A->B Ester Hydrolysis (Acid/Base) C Ring-Opened Products A->C Oxazole Ring Hydrolysis (Acid/Base)

Caption: Potential hydrolytic degradation pathways for this compound.

Photodegradation

Exposure to UV light can induce photochemical reactions. Research on the parent molecule, 2-aminooxazole, has demonstrated that it can undergo UV-induced C-O bond cleavage of the oxazole ring.[3] This suggests that photodegradation is a relevant pathway for this compound, potentially leading to a variety of complex degradation products.

G Potential Photodegradation Pathway A This compound B Excited State A->B UV Light Exposure C Ring-Opened Intermediates B->C C-O Bond Cleavage D Complex Degradation Products C->D Further Reactions

Caption: A potential photodegradation pathway for this compound.

Experimental Protocols

Forced Degradation Study Protocol

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature for various time points, protected from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for a set period.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in acetonitrile/water) to a light source with a specific wavelength (e.g., 254 nm or 365 nm) or in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

  • Use a diode array detector (DAD) to check for peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the parent compound and any degradation products.

Experimental Workflow

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC-DAD Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Characterize Degradation Products H->I

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with Ethyl 2-aminooxazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound with an aryl halide is resulting in low yields. What are the common causes and how can I improve the outcome?

A1: Low yields in the Buchwald-Hartwig amination of this compound can stem from several factors, including suboptimal catalyst systems, inappropriate reaction conditions, or degradation of the starting material. The 2-aminooxazole moiety has unique electronic properties that require careful consideration of the reaction parameters.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For N-arylation of 2-aminooxazoles, bulky, electron-rich phosphine ligands are often preferred as they facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are generally effective. However, the stability of the oxazole ring under strongly basic conditions must be considered, as it can be prone to cleavage. If you suspect ring opening, consider using a weaker base.

  • Solvent Choice: The solvent must dissolve all reaction components and be compatible with the catalytic system. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the catalyst, starting materials, or product. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Logical Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_reagents 1. Check Reagent Quality - Freshness of Aryl Halide - Purity of Amine - Anhydrous & Degassed Solvent start->check_reagents check_catalyst 2. Evaluate Catalyst System - Catalyst/Ligand Integrity - Appropriate Ligand Choice - Catalyst Loading check_reagents->check_catalyst check_base 3. Assess Base - Base Strength (e.g., NaOtBu, K3PO4) - Base Solubility - Potential for Ring Opening check_catalyst->check_base optimize_catalyst Screen Different Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst If catalyst is suspected issue check_conditions 4. Review Reaction Conditions - Inert Atmosphere (Ar/N2) - Temperature - Reaction Time check_base->check_conditions optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_base->optimize_base If base is suspected issue optimize_temp Vary Temperature (e.g., 80°C, 100°C, 120°C) check_conditions->optimize_temp If conditions are suboptimal success Improved Yield optimize_catalyst->success optimize_base->success optimize_temp->success

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination of a 2-Aminooxazole Derivative

The following table summarizes the yields obtained during the optimization of the Buchwald-Hartwig coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromotoluene. While not the exact substrate, these results provide valuable insights into effective catalyst systems.

EntryPalladium SourceLigandBaseSolventTemp (°C)TimeYield (%)
1X-Phos Pd G2-t-BuONaToluene/t-BuOH13010 min (MW)50
2S-Phos Pd G2-t-BuONaToluene/t-BuOH13010 min (MW)48
3X-Phos Pd G2-K₃PO₄Toluene/t-BuOH13010 min (MW)37
4S-Phos Pd G2-K₃PO₄Toluene/t-BuOH13010 min (MW)45
5Pd(OAc)₂DavePhosCs₂CO₃Toluene/t-BuOH13010 min (MW)8

Data adapted from a study on a structurally similar 2-aminooxazole.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) under a positive pressure of the inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling with this compound (or a halogenated derivative) and an arylboronic acid, but the yield is poor. What are the likely problems?

A2: Low yields in Suzuki-Miyaura couplings involving the this compound scaffold can be attributed to several factors, including catalyst deactivation, side reactions of the boronic acid, and the electronic nature of the oxazole ring.

Troubleshooting Steps:

  • Reactivity of the Halogenated Oxazole: The reactivity of the halide at the C2 or C5 position of the oxazole ring is a key factor. If using a chloro- or bromo-substituted oxazole, a highly active catalyst system may be required. Iodo-substituted oxazoles are generally more reactive.

  • Protodeboronation of the Boronic Acid: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially with electron-deficient boronic acids. This can be minimized by using anhydrous conditions, choosing the appropriate base, and avoiding prolonged heating.

  • Homocoupling: Self-coupling of the boronic acid can occur, leading to biaryl byproducts. This is often a result of oxygen in the reaction mixture, which can affect the palladium catalyst's oxidation state.

  • Catalyst and Ligand Choice: A variety of palladium catalysts and ligands can be used for Suzuki couplings. For heteroaryl substrates, bulky, electron-rich phosphine ligands often give good results.

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial for the reaction's success. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene) and water, with a soluble inorganic base.

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Purity of Halogenated Oxazole - Stability of Boronic Acid - Anhydrous & Degassed Solvents start->check_reagents check_catalyst 2. Examine Catalyst System - Catalyst/Ligand Integrity - Appropriate Ligand for Heteroaryl Coupling - Catalyst Loading check_reagents->check_catalyst check_base 3. Evaluate Base and Solvent - Base Choice (e.g., K2CO3, Cs2CO3) - Solvent System (e.g., Dioxane/Water) - Base Solubility check_catalyst->check_base optimize_ligand Screen Different Ligands (e.g., SPhos, XPhos) check_catalyst->optimize_ligand If catalyst is suspected issue check_side_reactions 4. Investigate Side Reactions - Protodeboronation - Homocoupling - Dehalogenation check_base->check_side_reactions optimize_base_solvent Vary Base and Solvent System check_base->optimize_base_solvent If base/solvent are suboptimal minimize_side_reactions - Use Anhydrous Conditions - Shorter Reaction Time check_side_reactions->minimize_side_reactions If side reactions are prevalent success Improved Yield optimize_ligand->success optimize_base_solvent->success minimize_side_reactions->success Amide_Coupling_Workflow cluster_one_pot cluster_two_step start Amide Coupling of This compound one_pot One-Pot Procedure (with Coupling Reagent) start->one_pot two_step Two-Step Procedure (via Acyl Chloride) start->two_step reagents1 Combine Carboxylic Acid, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) one_pot->reagents1 form_acyl_chloride React Carboxylic Acid with SOCl₂ or (COCl)₂ two_step->form_acyl_chloride add_amine1 Add this compound reagents1->add_amine1 react1 Stir at RT or Heat add_amine1->react1 workup Aqueous Workup and Purification react1->workup add_amine2 Add this compound and Base (e.g., Et₃N) form_acyl_chloride->add_amine2 react2 Stir at 0°C to RT add_amine2->react2 react2->workup product Desired Amide Product workup->product

References

Methods for removing impurities from Ethyl 2-aminooxazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Ethyl 2-aminooxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., urea and ethyl 2-chloro-3-oxobutanoate or a related α-haloketone), side-reaction products, and degradation products. The specific impurity profile will depend on the synthetic route employed.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification methods are flash column chromatography, recrystallization, and aqueous work-up (extraction).[1][2] Often, a combination of these techniques is required to achieve high purity.

Q3: What purity level should I expect for this compound?

A3: Commercially available this compound is typically sold at 95% purity or higher.[3] With proper purification techniques, it is feasible to achieve a purity of ≥98% in a laboratory setting.

Q4: How can I assess the purity of my this compound?

A4: Purity is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).[4] Melting point analysis can also provide a good indication of purity.[3]

Troubleshooting Guides

Issue 1: My product purity is low after an initial aqueous work-up and extraction.

Possible Cause: The aqueous work-up may not be sufficient to remove all organic impurities, or some impurities may have similar solubility to the product.

Solution:

  • Column Chromatography: This is the most effective next step for separating compounds with different polarities.[5]

  • Recrystallization: If the product is a solid and the impurity levels are not excessively high, recrystallization can be a highly effective method for purification.[2]

Issue 2: During column chromatography, my product is co-eluting with an impurity.

Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve the product from the impurity.

Solution:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test a range of solvent systems with varying polarities. For polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate/hexane system can improve separation.[6]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina instead of silica gel).

Issue 3: My final product is discolored (e.g., yellow or brown).

Possible Cause: The discoloration may be due to the presence of persistent, colored impurities or slight degradation of the product, potentially from prolonged heating or exposure to acid/base.

Solution:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.

  • Flash Column Chromatography: A quick pass through a silica gel plug can sometimes remove baseline impurities that cause discoloration.[1]

Quantitative Data Summary

The following table summarizes typical purity data for this compound and related compounds.

Analytical TechniqueSamplePurity (Area %)Reference
HPLCCommercial Standard≥94.0%[3]
HPLCPurified Compound>95%[1]
GCCommercial Standard>98.0%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying this compound on a silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the solvent system's less polar component.

  • Column Packing: Pack a glass column with silica gel using a slurry method with petroleum ether or hexane.

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase, such as 10% ethyl acetate in petroleum ether. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the product.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallization.

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethyl acetate, ethanol, or a mixture of solvents like ethyl acetate/hexane are good starting points.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Aqueous Work-up and Extraction

This is a standard procedure following the completion of the reaction.

  • Quenching: Quench the reaction mixture by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[1]

  • Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution). This removes water-soluble impurities and helps to dry the organic layer.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup Crude_Product Crude Solid/Oil Workup->Crude_Product Analysis1 Purity Check (TLC/NMR) Crude_Product->Analysis1 Column Flash Column Chromatography Analysis1->Column Impure Pure_Product Pure this compound Analysis1->Pure_Product Sufficiently Pure Analysis2 Purity Check (HPLC/NMR) Column->Analysis2 Impure Impure Fractions Column->Impure Recrystal Recrystallization Recrystal->Pure_Product Analysis2->Recrystal Needs Further Purification Analysis2->Pure_Product Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Impurity Start Product is Impure After Initial Purification CheckTLC Analyze Impurity Profile by TLC/LCMS Start->CheckTLC Polarity Is the impurity more or less polar than the product? CheckTLC->Polarity MorePolar Impurity is More Polar Polarity->MorePolar More Polar LessPolar Impurity is Less Polar Polarity->LessPolar Less Polar CoEluting Impurity Co-elutes Polarity->CoEluting Similar Polarity Sol_Column Use Flash Column Chromatography with a less polar eluent to isolate the product first. MorePolar->Sol_Column Sol_Recrystal Attempt Recrystallization. Polar impurities may remain in the mother liquor. MorePolar->Sol_Recrystal Sol_EluteImpurity Use Flash Column Chromatography. Elute the impurity first with a non-polar solvent, then increase polarity to elute the product. LessPolar->Sol_EluteImpurity Sol_Optimize Optimize chromatography: - Change solvent system (TLC screening) - Use a different stationary phase (e.g., alumina) CoEluting->Sol_Optimize

Caption: Troubleshooting guide for handling persistent impurities.

Purification_Methods_vs_Impurities cluster_methods Purification Methods cluster_impurities Impurity Types Extraction Aqueous Extraction Salts Inorganic Salts, Water-Soluble Reagents Extraction->Salts Highly Effective PolarOrg Polar Organic Byproducts Extraction->PolarOrg Moderately Effective Chromatography Column Chromatography Chromatography->PolarOrg Highly Effective NonPolarOrg Non-Polar Organic Byproducts Chromatography->NonPolarOrg Highly Effective Isomers Structural Isomers, Closely Related Impurities Chromatography->Isomers Potentially Effective Recrystallization Recrystallization Recrystallization->Salts Effective Recrystallization->PolarOrg Effective Recrystallization->NonPolarOrg Effective

References

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for catalyst selection in reactions involving Ethyl 2-aminooxazole-4-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the catalytic functionalization of this compound and its derivatives.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, issues can arise when working with electron-rich heterocyclic amines like this compound.

Potential CauseTroubleshooting Steps
Catalyst Inactivation • Ensure strict inert atmosphere (argon or nitrogen). • Degas solvents and reagents thoroughly. • Use a pre-formed palladium catalyst (e.g., G2 or G3 precatalysts) to ensure the presence of the active Pd(0) species. • Choose bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.
Inappropriate Base Selection • Strong, non-nucleophilic bases like NaOtBu or KOtBu are often effective.[1][2] • For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, which may require higher temperatures.[1] • The choice of base can be solvent-dependent; for instance, anionic bases are preferred in nonpolar solvents.[3]
Poor Substrate Solubility • Screen different solvents. Toluene and dioxane are commonly used for Buchwald-Hartwig reactions.[4]
Side Reactions • Hydrodehalogenation of the aryl halide can compete with the desired amination. Optimizing the catalyst, ligand, and base can minimize this. • Dimerization of the starting materials can also occur.

Issue 2: Poor Performance in Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, a 2-halo- or 2-triflyloxy- a derivative of this compound is typically required.

Potential CauseTroubleshooting Steps
Catalyst Poisoning • The nitrogen atoms in the oxazole ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands can mitigate this.
Protodeboronation of Boronic Acid • This is the undesired cleavage of the C-B bond. • Use anhydrous solvents and freshly opened boronic acids. • Consider using boronate esters (e.g., pinacol esters) which are more stable.
Homocoupling of Boronic Acid • This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.
Low Reactivity of Aryl Halide • The reactivity order is generally I > Br > OTf > Cl. For less reactive chlorides, more active catalyst systems (e.g., with highly active phosphine ligands) are required.

Issue 3: Inefficient Direct C-H Arylation

Direct C-H activation is an attractive, atom-economical method for arylating the oxazole ring, typically at the C2 or C5 position.

Potential CauseTroubleshooting Steps
Incorrect Catalyst System • Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used palladium sources. • Bulky phosphine ligands like P(o-tol)₃ or JohnPhos can be effective.[5]
Wrong Base • Strong bases like KOtBu or LiOtBu are often required to facilitate the C-H activation step.[6]
Poor Regioselectivity • The regioselectivity (C2 vs. C5) can be influenced by the directing effect of substituents on the oxazole ring and the choice of catalyst and ligands.[5]
Substrate Decomposition • High reaction temperatures are often necessary, which can lead to substrate degradation. Optimize the temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for the Buchwald-Hartwig amination of a 2-halo-aminooxazole derivative?

A1: For the Buchwald-Hartwig amination of electron-rich heterocycles, palladium precatalysts combined with bulky, electron-rich phosphine ligands are generally preferred. Catalyst systems like X-Phos Pd G2, S-Phos Pd G2, or an in-situ generated catalyst from Pd(OAc)₂ and a ligand like DavePhos have shown success in similar systems.[2] These ligands help to stabilize the palladium center and facilitate the catalytic cycle.

Q2: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?

A2: The base plays a crucial role in the deprotonation of the amine and the palladium-amine complex.[1][3] For the amination of 2-aminooxazoles, strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[2] The choice of base can also be influenced by the solvent; for instance, in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[3]

Q3: For a Suzuki-Miyaura coupling, should I use an iodo-, bromo-, or chloro-derivative of this compound?

A3: The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl. Iodo- and bromo-derivatives are typically more reactive and require milder reaction conditions. Chloro-derivatives are less reactive and often necessitate more active catalyst systems, such as those with highly electron-rich and bulky phosphine ligands.

Q4: Can I directly arylate the C-H bond of this compound without prior halogenation?

A4: Yes, direct C-H arylation of the oxazole ring is a feasible and atom-economical approach. Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a strong base like LiOtBu, can effectively catalyze the arylation, primarily at the C2 position.[6]

Quantitative Data Summary

The following tables summarize quantitative data for relevant reactions. Note that yields are highly substrate and condition-dependent.

Table 1: Buchwald-Hartwig Amination of 4-Aryl-2-aminooxazoles with 4-Bromotoluene [7]

Catalyst SystemBaseSolventTemperature (°C)Time (min)Yield (%)
X-Phos Pd G2NaOtBuToluene/t-BuOH13010~50
S-Phos Pd G2NaOtBuToluene/t-BuOH13010~50
DavePhos/Pd(OAc)₂NaOtBuToluene/t-BuOH13010~50
X-Phos Pd G2Cs₂CO₃Toluene/t-BuOH13010<10

Table 2: Palladium-Catalyzed Direct C-2 Arylation of Ethyl oxazole-4-carboxylate with Aryl Halides [5]

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
4-BromoanisolePd(OAc)₂ (5)P(o-tol)₃ (10)KOAcDioxane12085
4-ChloroanisolePd(OAc)₂ (5)JohnPhos (10)KOAcToluene12090
1-Bromo-4-cyanobenzenePd(OAc)₂ (5)P(o-tol)₃ (10)KOAcDioxane12075

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination [7]

  • To a microwave vial, add the 2-aminooxazole derivative (1 equiv), the aryl halide (0.5 equiv), and the base (e.g., NaOtBu, 1 equiv).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous toluene (2.5 mL/mmol of 2-aminooxazole) and t-butanol (0.5 mL/mmol of 2-aminooxazole).

  • Stir the mixture under argon for 15 minutes.

  • Add the palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv).

  • Seal the vial and irradiate in a microwave reactor at 130 °C for 10-15 minutes.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-oxazole [8]

  • To an oven-dried flask, add the 2-halo-oxazole derivative (1 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Evacuate and backfill the flask with argon.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Add a degassed solvent system (e.g., dioxane/water or toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Direct C-H Arylation [5][6]

  • In a flame-dried Schlenk tube, combine the ethyl oxazole-4-carboxylate derivative (1 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., LiOtBu, 2 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane as the solvent.

  • Heat the mixture at 120 °C for the required time (monitor by GC-MS or LC-MS).

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation reaction_type Select Reaction Type start->reaction_type buchwald Buchwald-Hartwig Amination (C-N Coupling) reaction_type->buchwald C-N bond suzuki Suzuki-Miyaura Coupling (C-C Coupling) reaction_type->suzuki C-C bond (pre-functionalized) ch_activation Direct C-H Arylation (C-C Coupling) reaction_type->ch_activation C-C bond (direct) catalyst_buchwald Select Catalyst System: - Pd Precatalyst (G2/G3) - Bulky Ligand (XPhos, SPhos) buchwald->catalyst_buchwald catalyst_suzuki Select Catalyst System: - Pd(dppf)Cl2 or similar - Consider ligand for halo-derivative reactivity suzuki->catalyst_suzuki catalyst_ch Select Catalyst System: - Pd(OAc)2 or Pd(PPh3)4 - Ligand (JohnPhos, P(o-tol)3) ch_activation->catalyst_ch conditions_buchwald Optimize Conditions: - Base: NaOtBu, KOtBu - Solvent: Toluene, Dioxane catalyst_buchwald->conditions_buchwald conditions_suzuki Optimize Conditions: - Base: K2CO3, Cs2CO3 - Solvent: Dioxane/H2O catalyst_suzuki->conditions_suzuki conditions_ch Optimize Conditions: - Base: KOtBu, LiOtBu - Solvent: Dioxane catalyst_ch->conditions_ch troubleshoot Troubleshoot (Low Yield, Side Products) conditions_buchwald->troubleshoot conditions_suzuki->troubleshoot conditions_ch->troubleshoot troubleshoot->catalyst_buchwald Re-evaluate troubleshoot->catalyst_suzuki Re-evaluate troubleshoot->catalyst_ch Re-evaluate end Successful Reaction troubleshoot->end Optimization

Caption: Catalyst Selection Workflow for this compound.

Troubleshooting_Logic start Low or No Product Yield check_catalyst Is the Catalyst System Appropriate and Active? start->check_catalyst check_base Is the Base Correct for the Reaction? check_catalyst->check_base Yes solution_catalyst Change Ligand/Precatalyst (e.g., bulky phosphines) check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions (Solvent, Temp) Optimal? check_base->check_conditions Yes solution_base Screen Different Bases (e.g., NaOtBu, K3PO4) check_base->solution_base No check_atmosphere Is the Reaction under Strict Inert Atmosphere? check_conditions->check_atmosphere Yes solution_conditions Screen Solvents and Adjust Temperature check_conditions->solution_conditions No check_atmosphere->start No, Re-run end Improved Yield check_atmosphere->end Yes, Re-evaluate solution_catalyst->end solution_base->end solution_conditions->end solution_atmosphere Improve Degassing and Inert Gas Purge solution_atmosphere->end

Caption: Troubleshooting Logic for Low Yield Reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Oxazole and Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of novel therapeutic agents frequently involves the selection of appropriate heterocyclic scaffolds to optimize biological activity and pharmacokinetic properties. Among the vast array of five-membered aromatic heterocycles, oxazoles and thiazoles have emerged as privileged structures in medicinal chemistry. Their presence in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities underscores their importance. This guide provides a comparative analysis of the biological activities of oxazole and thiazole analogs, supported by experimental data, to inform rational drug design and development.

Oxazole and thiazole are bioisosteres, where the oxygen atom in the oxazole ring is replaced by a sulfur atom in the thiazole ring. This substitution, while seemingly minor, can significantly influence the physicochemical properties of the resulting analogs, including their electronics, lipophilicity, and hydrogen bonding capacity. These differences, in turn, can lead to variations in their biological profiles, affecting their potency, selectivity, and mechanism of action. This guide will delve into a comparative analysis of their anticancer and antibacterial activities, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Comparative Quantitative Data

The following tables summarize quantitative data from studies directly comparing the biological activities of oxazole and thiazole analogs or presenting data on highly potent examples of each class. It is important to note that a direct head-to-head comparison of structurally analogous pairs across a wide range of biological targets is not always available in the literature. Therefore, some of the data presented here is from separate studies and should be interpreted with caution as a reflection of the potential of each scaffold rather than a direct measure of superiority.

Anticancer Activity: In Vitro Cytotoxicity Data

The antiproliferative activity of oxazole and thiazole derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassDerivative/FragmentCancer Cell LineIC50 (µM)Reference
Oxazole Analog Two sequentially connected oxazolesA549 (Lung Carcinoma)> 100[1]
Thiazole Analog Two sequentially connected thiazolesA549 (Lung Carcinoma)25[1]
Thiazole Analog Four sequentially connected thiazolesA549 (Lung Carcinoma)12[1]
Thiazole Analog Thiazole-naphthalene derivative 5bMCF-7 (Breast Cancer)0.48 ± 0.03[2]
Thiazole Analog 2,4-dioxothiazolidine derivative 22MCF-7 (Breast Cancer)1.21 ± 0.04[2]
Thiazole Analog Thiazole-coumarin hybrid 6aMCF-7 (Breast Cancer)2.15 ± 0.12[2]

Disclaimer: The data presented in this table is for comparative purposes. Direct comparison of IC50 values should be made with caution, especially when data is sourced from different studies, as experimental conditions may vary.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of oxazole and thiazole analogs is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiazole Analog 2-phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[3]
Thiazole Analog 2-phenylacetamido-thiazole derivativePseudomonas aeruginosa1.56 - 6.25[3]
Thiazole Analog 2-phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25[3]
Thiazole Analog 2-phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25[3]
Thiazole Analog Thiazole derivative with 3-pyridyl substituentStaphylococcus aureus6.25[4]
Thiazole Analog Thiazole derivative with biphenyl substituentStaphylococcus aureus6.25[4]

Disclaimer: The provided data primarily highlights the potential of thiazole derivatives as antibacterial agents. Directly comparable MIC data for analogous oxazole compounds was limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key experiments cited in the comparative analysis.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (oxazole or thiazole analogs) and a vehicle control. The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antibacterial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.[9]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the test compounds (oxazole or thiazole analogs) are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[10]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[10] A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[8]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization

The following diagrams illustrate key signaling pathways implicated in the biological activity of oxazole and thiazole analogs, as well as a general workflow for their biological evaluation.

G cluster_workflow Experimental Workflow: Biological Activity Screening Compound_Synthesis Compound Synthesis (Oxazole & Thiazole Analogs) In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for the screening and development of bioactive compounds.

G cluster_stat3 STAT3 Signaling Pathway (Anticancer Target for Oxazoles) Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimerization Dimerization STAT3_P->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Oxazole_Analog Oxazole Analog Oxazole_Analog->STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by certain oxazole analogs.[12][13]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway (Anticancer Target for Thiazoles) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazole_Analog Thiazole Analog Thiazole_Analog->PI3K Inhibition

References

A Comparative Guide to the Synthesis of 2-Aminooxazoles: Methodologies, Experimental Data, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been the subject of extensive research, leading to a diverse range of methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to 2-aminooxazoles, offering a detailed look at experimental protocols, quantitative performance data, and the underlying reaction mechanisms to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Methodologies at a Glance

Several effective strategies have been developed for the synthesis of the 2-aminooxazole core. The most common and versatile methods include:

  • The reaction of α-haloketones with urea or cyanamide: A classical and straightforward approach.

  • Metal-catalyzed reactions (Gold and Silver): Modern methods offering high efficiency and control.

  • Acid-catalyzed cyclizations: Utilizing Brønsted or Lewis acids to promote ring formation.

  • Microwave-assisted synthesis: A green chemistry approach to accelerate reactions and improve yields.

This guide will delve into the specifics of these methodologies, providing a direct comparison of their performance based on reported experimental data.

Comparative Performance of Synthetic Methodologies

The choice of synthetic route to a 2-aminooxazole derivative is often dictated by factors such as desired substitution patterns, substrate availability, and required reaction conditions. The following table summarizes quantitative data for representative examples of the key synthetic methodologies.

MethodologyStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
α-Bromoketone + Urea (Conventional) α-Bromoacetophenone, Urea-DMF803 h37[1]
α-Bromoketone + Urea (Microwave) α-Bromoacetophenone, Urea-DMF1203 min56[1][2]
Buchwald-Hartwig N-Arylation 2-Amino-4-phenyloxazole, BromobenzeneX-Phos Pd G2, t-BuONaToluene130 (MW)10 min50[1]
Gold-Catalyzed [2+2+1] Annulation Phenylacetylene, Acetonitrile, 8-Methylquinoline N-oxideAu(PPh₃)NTf₂Acetonitrile603 h - overnight80-95
Silver-Catalyzed Cyclization Propargyl urea derivativeAg₂CO₃Methanolrt4 h89[3]
Brønsted Acid-Catalyzed Cyclization α-Diazoketone, BenzamideTfOHDCE501 h95

Detailed Experimental Protocols

Synthesis of 4-Aryl-2-aminooxazoles from α-Bromoketones and Urea (Microwave-Assisted)

This protocol is adapted from a procedure optimized for rapid and efficient synthesis.[1][2]

Materials:

  • α-Bromoacetophenone derivative (1.0 eq)

  • Urea (10.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, dissolve the α-bromoacetophenone derivative (1.0 eq) in DMF.

  • Add urea (10.0 eq) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 3 minutes.

  • After cooling, pour the reaction mixture into water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N-Arylation of 2-Aminooxazoles via Buchwald-Hartwig Cross-Coupling

This method allows for the introduction of an aryl substituent on the amino group of a pre-formed 2-aminooxazole.[1]

Materials:

  • 4-Aryl-2-aminooxazole (1.0 eq)

  • Aryl halide (e.g., bromobenzene) (1.2 eq)

  • Palladium pre-catalyst (e.g., X-Phos Pd G2) (2-5 mol%)

  • Ligand (e.g., X-Phos)

  • Base (e.g., NaOt-Bu) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 4-aryl-2-aminooxazole (1.0 eq), aryl halide (1.2 eq), palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 100-130 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Gold-Catalyzed [2+2+1] Annulation for the Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a modern and efficient synthesis of oxazoles that can be adapted for 2-aminooxazole synthesis with appropriate starting materials.

Materials:

  • Terminal alkyne (1.0 eq)

  • Nitrile (serves as reactant and solvent)

  • Oxidant (e.g., 8-methylquinoline N-oxide) (1.3 eq)

  • Gold catalyst (e.g., Au(PPh₃)NTf₂) (5 mol%)

Procedure:

  • To a solution of the terminal alkyne (1.0 eq) in the nitrile solvent, add the oxidant (1.3 eq) and the gold catalyst (5 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Silver-Catalyzed Cyclization of Propargyl Ureas to 2-Aminooxazolines

This method provides access to 2-aminooxazolines, which are closely related to 2-aminooxazoles.[3]

Materials:

  • Propargyl urea derivative (1.0 eq)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the propargyl urea derivative (1.0 eq) in methanol.

  • Add silver(I) carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones

This metal-free approach offers a mild and efficient route to substituted oxazoles.

Materials:

  • α-Diazoketone (1.0 eq)

  • Amide (e.g., benzamide) (1.2 eq)

  • Brønsted acid (e.g., trifluoromethanesulfonic acid, TfOH) (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the α-diazoketone (1.0 eq) in DCE, add the amide (1.2 eq).

  • Add the Brønsted acid catalyst (10 mol%) to the mixture.

  • Stir the reaction at 50 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the key synthetic methodologies and a general experimental workflow.

reaction_mechanisms cluster_bromoketone A) α-Bromoketone and Urea cluster_gold B) Gold-Catalyzed Annulation cluster_bronsted C) Brønsted Acid-Catalyzed Cyclization A1 α-Bromoketone A3 Intermediate A1->A3 Nucleophilic attack A2 Urea A2->A3 A4 2-Aminooxazole A3->A4 Cyclization & Dehydration B1 Alkyne B3 Gold Carbene B1->B3 Activation B2 Au(I) Catalyst B2->B3 B5 Intermediate B3->B5 B4 Nitrile B4->B5 Nucleophilic attack B7 2,5-Disubstituted Oxazole B5->B7 Cyclization B6 Oxidant B6->B5 Oxygen transfer C1 α-Diazoketone C3 Protonated Diazoketone C1->C3 Protonation C2 H⁺ (TfOH) C2->C3 C5 Intermediate C3->C5 -N₂ C4 Amide C4->C5 Nucleophilic attack C6 2,4-Disubstituted Oxazole C5->C6 Cyclization & Dehydration

Caption: Proposed reaction mechanisms for key synthetic routes to 2-aminooxazoles.

experimental_workflow start Start reactants Combine Reactants, Solvent, and Catalyst start->reactants reaction Heat / Irradiate (if necessary) reactants->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A general experimental workflow for the synthesis of 2-aminooxazoles.

Conclusion

The synthesis of 2-aminooxazoles can be achieved through a variety of effective methodologies. The classical approach using α-haloketones and urea remains a viable and cost-effective option, with microwave assistance significantly reducing reaction times. For the synthesis of N-substituted 2-aminooxazoles, a two-step sequence involving the initial formation of the 2-aminooxazole core followed by a Buchwald-Hartwig amination is a powerful strategy.[1]

Modern metal-catalyzed methods, particularly those employing gold, offer high efficiency and can provide access to diverse substitution patterns under mild conditions. Brønsted acid-catalyzed reactions provide a metal-free alternative that is both high-yielding and operationally simple.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the available starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision, facilitating the work of researchers in the vital field of medicinal chemistry and drug development.

References

Comparative Guide to the Structure-Activity Relationship of Ethyl 2-aminooxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 2-aminooxazole-4-carboxylate analogs and related derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. The data presented is compiled from various studies on oxazole and its bioisosteric analog, thiazole, derivatives, highlighting their anticancer and antimicrobial properties.

Data Presentation

The following tables summarize the quantitative biological activity of various oxazole and thiazole-4-carboxylate analogs. These derivatives share a common core structure with this compound and provide insights into the structural modifications that influence their biological potency.

Table 1: Anticancer Activity of 5-Sulfonyl-1,3-oxazole-4-carboxylate Analogs

Compound IDR GroupAr GroupAverage GI50 (µM)Average TGI (µM)Average LC50 (µM)
15 BenzylPhenyl5.3712.936.0
18 3-Methoxyphenyl4-Methylphenyl>100>100>100

Data extracted from a study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.[1]

Table 2: Antimicrobial Activity of Substituted Oxazole Derivatives

Compound IDR1 GroupR2 GroupBacterial StrainZone of Inhibition (mm)
3d 2,5-dimethylphenyl4-pyridylS. aureus18
E. coli16
3g 2,5-dimethylphenyl4-chlorophenylS. aureus20
E. coli18
Ampicillin --S. aureus22
E. coli20

Data from a study on novel 1,3-oxazole derivatives.[1]

Table 3: Inhibitory Activity of (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acid Analogs against Bacterial Serine Acetyltransferase

Compound IDR Group (at 2-amino position)IC50 (µM)
18 H2.6
19 H (as ethyl ester)7.3
20 Phenyl (with EWGs)11
14 (as ethyl ester)10
15 (as ethyl ester)18
5 (2-aminothiazole counterpart)110

This table highlights the significant improvement in inhibitory activity when the 2-aminothiazole is replaced by a 2-aminooxazole moiety.[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs and related compounds are provided below.

Synthesis of Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate (A representative analog)

This protocol is adapted from the synthesis of related (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives.[2]

  • Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate: To a solution of butynone and ethyl-2-chloro-2-(hydroxyimino)acetate in THF, a solution of triethylamine in THF is added dropwise. The reaction mixture is stirred at room temperature for 3 hours, and then the volatiles are evaporated.

  • Synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate: To a solution of the product from the previous step in acetonitrile on an ice bath, p-toluenesulfonic acid monohydrate and N-bromosuccinimide are added portion-wise. The reaction mixture is stirred at reflux for 5 hours. After evaporation of volatiles, the product is purified by flash column chromatography.

  • Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate: A mixture of the bromoacetyl derivative and urea are solubilized in anhydrous dimethylformamide and stirred at reflux for 2 hours. After cooling, a solution of LiCl in water is added, and the product is extracted with ethyl acetate. The organic layers are washed, dried, and the solvent is removed. The crude material is purified by flash column chromatography.

  • N-Arylation (Buchwald-Hartwig Cross-Coupling): The 2-aminooxazole derivative is reacted with an appropriate aryl halide in the presence of a palladium catalyst (e.g., X-Phos Pd G2) and a base (e.g., Cs2CO3) in a suitable solvent like dioxane. The reaction is heated, and upon completion, the product is purified by chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][5][6][7]

  • Preparation of Inoculum: Several colonies of the test microorganism are suspended in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compound: The test compound is serially diluted (usually two-fold) in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation: The prepared inoculum is added to each well. The plate is covered and incubated at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC: The MIC is the lowest concentration of the compound with no visible growth of the microorganism.[3][4]

Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for drug discovery and a hypothetical signaling pathway that may be targeted by this compound analogs, given their potential as kinase inhibitors.

Experimental_Workflow Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Ethyl Bromopyruvate, Urea) synthesis Chemical Synthesis (e.g., Hantzsch-type reaction) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Single-dose assay) characterization->primary_screening dose_response Dose-Response Assay (IC50/MIC determination) primary_screening->dose_response selectivity Selectivity Profiling dose_response->selectivity sar_analysis Structure-Activity Relationship Analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Design of New Analogs

Experimental Workflow for SAR Studies

Kinase_Signaling_Pathway Hypothetical Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors akt AKT pi3k->akt akt->transcription_factors inhibitor 2-Aminooxazole Analog (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->pi3k Inhibition inhibitor->akt Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Hypothetical Kinase Signaling Pathway Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presented data from analogous series demonstrate that modifications to the core structure can significantly impact biological activity. In particular, the replacement of the 2-aminothiazole with a 2-aminooxazole moiety has been shown to dramatically enhance inhibitory potency against certain enzymes.[2] Further exploration of substitutions on the 2-amino group and at the 5-position of the oxazole ring is warranted to delineate a more complete structure-activity relationship and to optimize the potency and selectivity of these compounds for anticancer and antimicrobial applications. The potential for these analogs to act as kinase inhibitors suggests that their mechanism of action may involve the modulation of key cellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[9][10][11]

References

Validating In Vitro Assays for Ethyl 2-aminooxazole-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a cornerstone of preclinical research. This guide provides a comparative overview of commonly employed in vitro assays for evaluating the biological activity of compounds derived from Ethyl 2-aminooxazole-4-carboxylate. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support the objective assessment of these compounds against alternative molecules.

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anticancer and enzyme inhibitory properties. This compound serves as a versatile starting material for the synthesis of a wide range of derivatives. The validation of in vitro assays for these novel compounds is critical to ensure the reliability and reproducibility of experimental results.

Data Presentation: Comparative Analysis of In Vitro Activities

The following tables summarize quantitative data from various in vitro assays for derivatives containing the 2-aminooxazole core and related heterocyclic structures. This allows for a comparative assessment of their potency and selectivity.

Table 1: Cytotoxicity of 2-Aminooxazole and Related Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Dasatinib Derivative (2-aminooxazole)K562 (Chronic Myeloid Leukemia)Proliferation<1 (nM)[1]
Isoxazole Derivative 4bHepG2 (Liver Cancer)MTT6.38[2]
Isoxazole Derivative 4bMCF-7 (Breast Cancer)MTT8.21[2]
Isoxazole Derivative 4bHCT-116 (Colon Cancer)MTT9.96[2]
Isoxazole Derivative 25aHepG2 (Liver Cancer)MTT7.12[2]
Isoxazole Derivative 25aMCF-7 (Breast Cancer)MTT8.55[2]
Isoxazole Derivative 25aHCT-116 (Colon Cancer)MTT9.34[2]

Table 2: Enzyme Inhibition by 2-Aminooxazole and Related Derivatives

Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference
Isoxazole Derivative 10aEGFR-TKKinase Inhibition0.064[2]
Isoxazole Derivative 10bEGFR-TKKinase Inhibition0.066[2]
Isoxazole Derivative 25aEGFR-TKKinase Inhibition0.054[2]
Naproxen-1,3,4-oxadiazole Hybrid 15EGFRKinase Inhibition0.41[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro assays. Below are protocols for key experiments cited in this guide.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay: EGFR-TK

This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

Materials:

  • Recombinant human EGFR-TK

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 384-well plate, add the test compound, EGFR-TK, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Incubation with Compounds (e.g., 24, 48, 72h) cell_seeding->treatment compound_prep Serial Dilution of Test Compounds compound_prep->treatment assay_step Addition of Assay Reagent (e.g., MTT) treatment->assay_step incubation Incubation for Signal Development assay_step->incubation measurement Signal Measurement (e.g., Absorbance) incubation->measurement calculation IC50 Calculation measurement->calculation

Caption: General workflow for in vitro cytotoxicity screening.

Many 2-aminooxazole derivatives and related heterocyclic compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for therapeutic intervention.[4][5]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminooxazole Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

A Comparative Spectroscopic Guide to Substituted 2-Aminooxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural characterization of heterocyclic isomers is a critical step in establishing structure-activity relationships (SAR). 2-Aminooxazole derivatives are a prominent scaffold in medicinal chemistry, and distinguishing between positional isomers, such as those substituted at the C4 versus the C5 position, is essential. This guide provides a comparative analysis of these isomers using key spectroscopic techniques, supported by experimental data and detailed protocols.

Due to the limited availability of complete, directly comparable public data for certain isomers, this guide employs a multifaceted approach. It combines available experimental data with analysis of closely related bioisosteric analogues (e.g., 2-aminothiazoles) and fundamental spectroscopic principles to predict and explain the distinguishing features of 2-aminooxazole isomers.

Experimental and Analytical Workflow

The differentiation of 2-aminooxazole isomers follows a systematic workflow. This process begins with the synthesis and purification of the isomers, followed by a suite of spectroscopic analyses. Each technique provides unique structural information, and the combined data allows for unambiguous characterization.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of Isomers (e.g., C4 vs C5) Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV UV-Vis Spectroscopy Purification->UV Compare Comparative Data Analysis NMR->Compare IR->Compare MS->Compare UV->Compare Confirm Structural Confirmation Compare->Confirm

Caption: General workflow for the characterization and comparison of 2-aminooxazole isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for clear differentiation between positional isomers. For instance, the protons and carbons on the oxazole ring will have distinct chemical shifts depending on the location of a substituent.

A key distinguishing feature between a 4-substituted and a 5-substituted 2-aminooxazole is the chemical shift of the lone proton on the oxazole ring. In a 4-phenyl-2-aminooxazole, this is H5, whereas in the 5-phenyl isomer, it is H4. The H5 proton is adjacent to the ring oxygen, which typically shields it, shifting it upfield (lower δ) compared to the H4 proton, which is adjacent to the ring nitrogen.

The diagram below illustrates how the substituent position influences the electronic environment and, consequently, the NMR chemical shifts of the ring protons.

Caption: Influence of substituent position on the NMR chemical shifts of oxazole ring protons.

Table 1: Comparison of ¹H and ¹³C NMR Data for Phenyl-Substituted Isomers

CompoundAtomExperimental δ (ppm)Solvent
2-Amino-5-phenyloxazole C2158.4Polysol
C4120.3Polysol
C5147.1Polysol
Phenyl-C124.6, 127.8, 128.8, 129.1Polysol
H46.86 (s, 1H)DMSO-d6
NH₂6.53 (s, 2H)DMSO-d6
Phenyl-H7.2-7.6 (m, 5H)DMSO-d6
2-Amino-4-phenylthiazole C2168.1DMSO-d6
(Bioisosteric Analogue)C4149.2DMSO-d6
C5103.0DMSO-d6
Phenyl-C125.7, 127.5, 128.8, 134.8DMSO-d6
H57.15 (s, 1H)DMSO-d6
NH₂7.12 (s, 2H)DMSO-d6
Phenyl-H7.2-7.8 (m, 5H)DMSO-d6
Experimental Protocol: NMR Spectroscopy

A general protocol for NMR analysis is as follows: Approximately 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 300 or 400 MHz spectrometer at room temperature. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-aminooxazole isomers, key absorptions include the N-H stretching of the amino group, C=N and C=C stretching of the heterocyclic ring, and C-O-C stretching of the oxazole ether linkage. While the spectra of positional isomers will be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Table 2: Key IR Absorption Bands for 2-Amino-4-phenyloxazole

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3400 - 3200Medium-Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=N Stretch (Ring)1680 - 1630Strong
N-H Scissoring (Amino)1640 - 1590Medium
C=C Stretch (Ring/Aromatic)1600 - 1450Medium-Strong
C-O-C Stretch (Ring)1250 - 1100Strong
C-H Out-of-Plane Bend900 - 675Strong

Data derived from the NIST Chemistry WebBook for 2-Amino-4-phenyl oxazole.[1][2]

Experimental Protocol: FT-IR Spectroscopy

Spectra are typically acquired using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid powder samples. A small amount of the sample is placed on the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple scans (e.g., 32 scans) at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Under electron ionization (EI), 2-aminooxazoles exhibit distinct fragmentation behavior that differs from other oxazole derivatives.[3]

The primary fragmentation process is characterized by the loss of a C(NH) moiety, resulting from a hydrogen rearrangement from the amino group.[3] The subsequent fragmentation of the remaining structure will differ based on the substituent's position, providing a basis for isomer differentiation.

Table 3: Predicted Key Fragments in EI-MS for Phenyl-Substituted Isomers

IsomerMolecular Ion (M⁺˙) [m/z]Key Fragments [m/z] and Identity
4-Phenyl-2-aminooxazole 160118 [M - C(NH)]⁺˙, 103 [Ph-CN]⁺˙, 91 [C₅H₅O]⁺, 77 [C₆H₅]⁺
5-Phenyl-2-aminooxazole 160118 [M - C(NH)]⁺˙, 117 [Ph-C₂HO]⁺˙, 89 [Ph-C≡O]⁺, 77 [C₆H₅]⁺
Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction. For direct infusion, the sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The EI energy is typically set to 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) scans a mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and its fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the phenyl group relative to the oxazole ring affects the extent of the conjugated π-system. Generally, a more extended or planar conjugated system results in a bathochromic (red) shift to a longer wavelength (λ_max). While specific experimental data is sparse, it is predicted that the 5-phenyl isomer, where the phenyl ring is in conjugation with the C4=C5 double bond, may show a slightly different λ_max compared to the 4-phenyl isomer, where conjugation pathways are altered.

Experimental Protocol: UV-Vis Spectroscopy

A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (typically in the micromolar range). The spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200 to 400 nm. The solvent is used as a reference blank. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.

References

A Comparative Guide to the Bioisosteric Replacement of Functional Groups in Ethyl 2-Aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar chemical and physical properties, is a powerful tactic to enhance a molecule's therapeutic profile.[1] This approach aims to improve efficacy, selectivity, and pharmacokinetic properties while potentially reducing toxicity.[1] This guide provides an objective comparison of potential bioisosteric replacements for the key functional groups of Ethyl 2-aminooxazole-4-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We will explore alternatives for the ethyl ester, the 2-amino group, and the central oxazole ring, supported by experimental data and detailed protocols.

Analysis of the Core Scaffold

This compound possesses three primary functional groups amenable to bioisosteric modification:

  • The Ethyl Ester: A classic hydrogen bond acceptor, but susceptible to in vivo hydrolysis by esterases.

  • The 2-Amino Group: A key hydrogen bond donor and a potential site for metabolic modification.

  • The Oxazole Ring: A five-membered heterocycle whose properties (e.g., lipophilicity, metabolic stability) can be modulated by replacing it with other rings.

The following sections will dissect each functional group, presenting viable bioisosteric replacements and their impact on molecular properties and biological activity.

Bioisosteric Replacements for the Ethyl Ester Group

The ethyl ester at the C4 position is a primary target for modification to improve metabolic stability and modulate physicochemical properties. Common bioisosteres for esters include carboxylic acids, amides, and various five-membered heterocycles like oxadiazoles and tetrazoles, which are more resistant to hydrolysis.[2]

Caption: Bioisosteric replacements for the ethyl ester moiety.

Comparative Performance Data

Hydrolyzing the ethyl ester to its corresponding carboxylic acid is a common and direct modification. A study on substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of bacterial serine acetyltransferase provides a direct comparison between the ethyl ester and carboxylic acid forms.

Compound IDFunctional GroupIC50 (µM) on StSATNotes
Analog A Ethyl Ester18Potent inhibitor, but potentially labile.
Analog B Carboxylic Acid10Slightly more potent; generally more metabolically stable.
Data derived from a study on analogous 2-aminooxazole-containing structures.

This data suggests that for this particular scaffold, the carboxylic acid not only retains but slightly improves inhibitory activity. While esters can be useful as prodrugs to enhance cell permeability, the resulting acid is often the active form and typically exhibits greater metabolic stability.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid This protocol is a general method for the saponification of an ethyl ester to its corresponding carboxylic acid.

  • Dissolution: Dissolve the ethyl ester derivative (1 equivalent) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

  • Reagent Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 4 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl) and extract the product using an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography if necessary.

Bioisosteric Replacements for the 2-Amino Group

The primary amine at the C2 position is a crucial hydrogen bond donor. Bioisosteric replacement aims to substitute this group with other functionalities that can mimic its hydrogen bonding capacity and electronic properties, potentially altering basicity and metabolic profile.

Caption: Potential bioisosteric replacements for the 2-amino group.

Comparative Performance Data

BioisosterePotential AdvantagesPotential Disadvantages
Hydroxyl (-OH) Can act as H-bond donor/acceptor. Removes basicity.May alter electronic properties of the ring significantly.
Methylamino (-NHCH₃) Retains H-bond donor capability. May increase lipophilicity.Alters steric profile. May be a site for N-demethylation.
Acetamido (-NHCOCH₃) Neutral group, removes basicity. Can act as H-bond donor/acceptor.Significantly larger sterically. May be hydrolyzed by amidases.

The selection of an appropriate bioisostere for the amino group is highly context-dependent and requires synthesis and evaluation to determine its effect on target binding and overall drug-like properties.

Bioisosteric Replacements for the Oxazole Ring

Replacing the central oxazole ring with another five-membered heterocycle, such as a thiazole, is a common strategy to modulate the compound's overall physicochemical profile. Thiazoles are classical bioisosteres of oxazoles.

Ring_Bioisosteres Parent This compound Thiazole Ethyl 2-aminothiazole-4-carboxylate Parent->Thiazole Oxazole -> Thiazole Isoxazole Isoxazole Analog Parent->Isoxazole Ring Isomerization Thiadiazole Thiadiazole Analog Parent->Thiadiazole Oxazole -> Thiadiazole

Caption: Bioisosteric replacement of the central oxazole ring.

Comparative Performance Data

The replacement of an oxazole with a thiazole ring can lead to significant changes in properties. Thiazoles, containing a sulfur atom, are generally more lipophilic but can also introduce new metabolic pathways (e.g., S-oxidation). Conversely, replacing sulfur with oxygen (thiazole to oxazole) can decrease lipophilicity (ClogP) and potentially improve solubility and metabolic stability by removing the oxidizable sulfur atom.[3][4]

Heterocyclic CoreKey Property DifferencesRationale
2-Aminooxazole Lower ClogP (more hydrophilic), potentially improved solubility.Oxygen is more electronegative and less polarizable than sulfur.
No oxidizable sulfur atom.May lead to improved metabolic stability against certain CYP450 enzymes.
2-Aminothiazole Higher ClogP (more lipophilic).Sulfur is larger and less electronegative than oxygen.
Potential for S-oxidation metabolism.The sulfur atom provides an additional site for Phase I metabolism.
This table presents a qualitative comparison based on established medicinal chemistry principles.[3][4]

Experimental Protocols

Protocol 2: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis) This protocol describes the classic Hantzsch synthesis for creating the thiazole bioisostere.[5][6]

  • Reagents: Use ethyl bromopyruvate (1 equivalent) and thiourea (1.2 equivalents).

  • Solvent: Dissolve the reagents in ethanol.

  • Reaction: Stir the mixture and heat to 70°C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration and dry it to yield the final product, ethyl 2-aminothiazole-4-carboxylate.

Overall Experimental Workflow for Comparison

A systematic evaluation of these bioisosteric replacements requires a structured experimental workflow, from initial synthesis to comprehensive biological and physicochemical profiling.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Selection Design Bioisostere Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Potency Primary Target Assay (e.g., Enzyme Inhibition IC50) Purification->Potency Solubility Aqueous Solubility (Kinetic & Thermodynamic) Potency->Solubility Metabolism Metabolic Stability (Microsomes, Hepatocytes) Solubility->Metabolism Permeability Cell Permeability (e.g., PAMPA, Caco-2) Metabolism->Permeability SAR Structure-Activity Relationship (SAR) Analysis Permeability->SAR Selection Candidate Selection SAR->Selection SPR Structure-Property Relationship (SPR) Analysis SPR->Selection

Caption: Experimental workflow for comparing bioisosteric analogs.

Protocol 3: General In Vitro Enzyme Inhibition Assay This is a generalized protocol to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[7][8][9]

  • Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and test compounds (analogs) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a microplate, add the buffer, the test compound at various concentrations (serial dilution), and the enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Kinetic Aqueous Solubility Assay This high-throughput assay measures the solubility of a compound that precipitates from a DMSO stock solution into an aqueous buffer.[10][11]

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%. The final compound concentration should exceed its expected solubility.

  • Equilibration: Shake the mixture at room temperature for an equilibration period (e.g., 2 hours).

  • Separation: Separate the precipitated solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS by comparing it against a standard curve.

Protocol 5: Metabolic Stability Assay (Liver Microsomes) This assay assesses the rate at which a compound is metabolized by Phase I enzymes.[12]

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a low concentration (e.g., 1 µM).

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percent of parent compound remaining versus time.

References

Comparative Analysis of Inhibitors Derived from Ethyl 2-aminooxazole-4-carboxylate: A Guide to Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the cross-reactivity and performance of inhibitors synthesized from Ethyl 2-aminooxazole-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are exploring the potential of this chemical scaffold. While comprehensive public data on the cross-reactivity of a wide range of inhibitors from this specific starting material is limited, this guide consolidates available information and provides standardized protocols for further investigation.

Executive Summary

Inhibitors derived from the 2-aminooxazole scaffold have shown promise in various therapeutic areas, including oncology. The substitution of a 2-aminothiazole ring with a 2-aminooxazole moiety has been reported to enhance inhibitory potency against certain targets. This guide presents specific data on a class of complex derivatives, pyrano[3,2-c]quinoline-3-carboxylates, which demonstrate dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Due to the scarcity of broad kinase panel screening data for simpler derivatives of this compound, this document also provides a generalized experimental workflow for assessing inhibitor cross-reactivity, enabling researchers to conduct their own comparative studies.

Performance Data: Pyrano[3,2-c]quinoline-3-carboxylate Derivatives

A study by Abbas et al. (2025) investigated a series of pyrano[3,2-c]quinoline-3-carboxylates, synthesized from precursors containing an amino-oxo-carboxylate framework akin to this compound. The following table summarizes the in vitro inhibitory activity of selected compounds against EGFR and HER-2 kinases, as well as their anti-proliferative effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

CompoundTarget KinaseIC50 (nM)Anti-proliferative Activity (IC50, nM)
MCF-7
Compound 3a EGFR6835
HER-230
Compound 3f EGFR7141
HER-233
Erlotinib EGFR-45
Lapatinib HER-226-

The Oxazole Advantage: A Note on Potency

Research has indicated that replacing a 2-aminothiazole scaffold with a 2-aminooxazole can lead to a significant increase in the inhibitory potency of compounds targeting bacterial serine acetyltransferase. While this does not directly translate to kinase inhibition, it highlights the potential of the 2-aminooxazole moiety to favorably influence biological activity and underscores the need for comprehensive selectivity profiling of such analogs.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase
  • Specific peptide substrate for the kinase
  • Test compound (solubilized in DMSO)
  • ATP (Adenosine triphosphate)
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
  • 384-well assay plates
  • Plate reader capable of luminescence or fluorescence detection

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.
  • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add the kinase and substrate solution to each well.
  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and detect the remaining ATP (or the product generated) by adding the kinase detection reagent according to the manufacturer's instructions.
  • Incubate as required by the detection reagent.
  • Measure the signal (luminescence or fluorescence) using a plate reader.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of a test compound on the proliferation of cancer cell lines.

1. Reagents and Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Test compound (solubilized in DMSO)
  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
  • 96-well cell culture plates
  • Incubator (37°C, 5% CO2)
  • Plate reader capable of measuring absorbance at 490 nm

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
  • Prepare serial dilutions of the test compound in the complete cell culture medium.
  • Remove the old medium from the wells and add the medium containing the test compound or DMSO (vehicle control).
  • Incubate the cells for a specified period (e.g., 72 hours).
  • Add the MTS reagent to each well according to the manufacturer's instructions.
  • Incubate for 1-4 hours until a color change is visible.
  • Measure the absorbance at 490 nm using a plate reader.
  • Calculate the percent of viable cells for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR/HER-2 signaling pathway, which is relevant to the provided data, and a general workflow for inhibitor cross-reactivity studies.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor EGFR/HER-2 Inhibitor Inhibitor->Dimerization

Caption: EGFR/HER-2 signaling pathway and point of inhibition.

Inhibitor_Screening_Workflow Start Compound Synthesis (from this compound) Primary_Screen Primary Biochemical Screen (Target Kinase) Start->Primary_Screen Hit_ID Hit Identification (Potent Inhibitors) Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (Kinase Panel for Cross-Reactivity) Hit_ID->Secondary_Screen Cell_Assay Cellular Assays (Proliferation, Target Engagement) Secondary_Screen->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: General workflow for inhibitor cross-reactivity screening.

Efficacy comparison between different classes of compounds derived from 2-aminooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Aminooxazole Derivatives Against Other Heterocyclic Compounds, Supported by Experimental Data.

The 2-aminooxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of different classes of compounds derived from 2-aminooxazoles, with a particular focus on their performance as antimicrobial and antitubercular agents, often in direct comparison to their 2-aminothiazole bioisosteres. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in research and development efforts.

Efficacy Data: A Comparative Analysis

The isosteric replacement of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles has been investigated as a strategy to improve physicochemical properties and metabolic stability without compromising biological activity.[1][2] Studies have shown that 2-aminooxazole derivatives can exhibit potent antimicrobial and antitubercular activities, often comparable or even superior to their thiazole counterparts.[1][2][3][4]

Below is a summary of the in vitro efficacy of representative 2-aminooxazole and 2-aminothiazole derivatives against Mycobacterium tuberculosis H37Ra.

Compound IDCore ScaffoldR GroupMIC (µg/mL) vs. M. tuberculosis H37RaCytotoxicity (IC50 in µM) vs. HepG2Reference
1a 2-Aminothiazole4-Phenyl> 50> 50[3]
1b 2-Aminooxazole4-Phenyl12.5> 50[3]
6a 2-Aminothiazole4-(4-Chlorophenyl)6.25> 50[3]
6b 2-Aminooxazole4-(4-Chlorophenyl)3.13> 50[3]
7a 2-Aminothiazole4-(4-Methoxyphenyl)12.5> 50[3]
7b 2-Aminooxazole4-(4-Methoxyphenyl)6.25> 50[3]
11a 2-Aminothiazole4-(4-(Trifluoromethyl)phenyl)6.25> 50[3]
11b 2-Aminooxazole4-(4-(Trifluoromethyl)phenyl)3.13> 50[3]
15a 2-Aminothiazole4-(Naphthalen-2-yl)6.25> 50[3]
15b 2-Aminooxazole4-(Naphthalen-2-yl)3.13> 50[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the microplate Alamar Blue assay (MABA).

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Ra (ATCC 25177) was grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The bacterial suspension was adjusted to a McFarland standard of 1.0.

  • Assay Plate Preparation: The compounds were dissolved in DMSO to a stock concentration of 1 mg/mL. Serial two-fold dilutions were prepared in 7H9 broth in a 96-well microplate.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final volume of 200 µL.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed against the human hepatoma cell line HepG2 (ATCC HB-8065) using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Cell Culture: HepG2 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Plate Preparation: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the compounds (dissolved in DMSO and diluted in culture medium) for 48 hours.

  • MTS Assay: After the treatment period, the medium was replaced with fresh medium containing the MTS reagent. The plates were incubated for 1-4 hours at 37°C.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Proposed Mechanism of Action and Synthetic Workflow

The antimicrobial activity of certain 2-aminooxazole derivatives is believed to be mediated through the inhibition of essential bacterial enzymes. For instance, Mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) has been proposed as a potential target.[3] FabH is a key enzyme in the fatty acid biosynthesis pathway of mycobacteria, making it an attractive target for novel antitubercular drugs.

G cluster_0 Fatty Acid Biosynthesis in Mycobacteria cluster_1 Inhibition by 2-Aminooxazole Derivatives Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabH Acyl-ACP Acyl-ACP Fatty_Acids Fatty_Acids Acyl-ACP->Fatty_Acids Ketoacyl-ACP Ketoacyl-ACP FabH->Ketoacyl-ACP Condensation Bacterial_Viability Bacterial_Viability Ketoacyl-ACP->Acyl-ACP Elongation Cycles Mycolic_Acids Mycolic_Acids Fatty_Acids->Mycolic_Acids Cell_Wall Cell_Wall Mycolic_Acids->Cell_Wall Cell_Wall->Bacterial_Viability 2-Aminooxazole_Derivative 2-Aminooxazole_Derivative 2-Aminooxazole_Derivative->FabH Inhibition Inhibition

Caption: Proposed mechanism of action of 2-aminooxazole derivatives targeting FabH.

A general synthetic route to N-substituted 2-aminooxazole derivatives involves the coupling of a 2-aminooxazole core with a carboxylic acid.

G Start Alpha-bromo_ketone Alpha-bromo_ketone Start->Alpha-bromo_ketone Urea Urea Start->Urea Hantzsch_Condensation Hantzsch-type Condensation Alpha-bromo_ketone->Hantzsch_Condensation Urea->Hantzsch_Condensation 2-Aminooxazole_Core 2-Aminooxazole_Core Hantzsch_Condensation->2-Aminooxazole_Core Coupling_Reaction Amide Coupling (e.g., with CDI or acyl chlorides) 2-Aminooxazole_Core->Coupling_Reaction Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Coupling_Reaction Final_Product N-substituted 2-Aminooxazole Derivative Coupling_Reaction->Final_Product End Final_Product->End

Caption: General synthetic workflow for N-substituted 2-aminooxazole derivatives.

References

Benchmarking New Ethyl 2-aminooxazole-4-carboxylate Derivatives and Analogues Against Existing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of new Ethyl 2-aminooxazole-4-carboxylate derivatives and related 2-aminooxazole compounds against their existing 2-aminothiazole counterparts. The performance of these compounds is evaluated based on their antitubercular activity and their efficacy as enzyme inhibitors, supported by experimental data from recent studies.

Comparison of Antitubercular Activity: 2-Aminooxazoles vs. 2-Aminothiazoles

Recent research has focused on the synthesis and evaluation of 2-aminooxazole derivatives as bioisosteres of the well-established 2-aminothiazole class of antitubercular agents.[1][2][3] The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can lead to improved physicochemical properties, such as increased solubility, without compromising biological activity.[1][2]

Data Presentation: Antitubercular Activity and Physicochemical Properties

The following table summarizes the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv, cytotoxicity (TC50) against a VERO cell line, and kinetic solubility for a selection of 2-aminooxazole derivatives compared to their 2-aminothiazole analogues.

Compound IDCore ScaffoldR GroupMIC (µM)TC50 (µM)Selectivity Index (SI)Kinetic Solubility in Water (µM)Kinetic Solubility in PBS pH 7.4 (µM)
New Oxazole-1 2-Aminooxazole4-Fluorophenyl>128>128-1.11.3
Existing Thiazole-1 2-Aminothiazole4-Fluorophenyl>128>128-0.40.5
New Oxazole-2 2-Aminooxazole3,5-Dichlorophenyl6.8>128>18.80.20.2
Existing Thiazole-2 2-Aminothiazole3,5-Dichlorophenyl6.1>128>21.00.10.1
New Oxazole-3 2-AminooxazoleIsoxazole-A2.1>128>61.027.728.5
Existing Thiazole-3 2-AminothiazoleIsoxazole-A1.9>128>67.41.21.3
New Oxazole-4 2-AminooxazoleIsoxazole-B1.9>128>67.410.311.1
Existing Thiazole-4 2-AminothiazoleIsoxazole-B1.5>128>85.30.80.9

Data sourced from studies on N-substituted 4-phenyl-2-aminooxazoles and their 2-aminothiazole counterparts.[1][2]

Experimental Protocols

a) Synthesis of N,4-disubstituted 2-Aminooxazoles

A two-step method was developed for the synthesis of the target 2-aminooxazoles.[1][2]

  • Condensation: The appropriate α-bromoacetophenone is condensed with urea.

  • Cross-Coupling: A Buchwald–Hartwig cross-coupling reaction is performed between the resulting 2-aminooxazole and an aryl halide to introduce the desired N-substituent.[1][2]

This method was found to be more effective than the traditional Hantzsch synthesis when using substituted ureas.[1][2]

b) Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC.

  • Compounds are dissolved in DMSO to prepare stock solutions.

  • Two-fold serial dilutions of the compounds are made in 96-well microplates.

  • The bacterial suspension is added to each well.

  • Plates are incubated for a specified period.

  • A solution of Alamar Blue and Tween 80 is added to each well.

  • After further incubation, the color change from blue to pink is observed. A blue color indicates inhibition of bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

c) Cytotoxicity Assay

  • Vero cells (African green monkey kidney epithelial cells) are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[4]

  • Compounds are serially diluted and added to the cells in 96-well plates.[4]

  • The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels.[4]

  • The TC50 value, the concentration that inhibits cell growth by 50%, is calculated from the resulting dose-response curves.[4]

d) Kinetic Solubility Measurement

  • Stock solutions of the test compounds are prepared in DMSO.

  • These stock solutions are then diluted into water and pH 7.4 phosphate-buffered saline (PBS).

  • The solutions are shaken for a set period to allow for dissolution.

  • After incubation, the samples are filtered to remove any undissolved precipitate.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as HPLC-UV.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_data Data Analysis s1 α-bromoacetophenone + Urea s2 Condensation s1->s2 s3 2-Aminooxazole intermediate s2->s3 s4 Buchwald-Hartwig Coupling with Aryl Halide s3->s4 s5 Final N,4-disubstituted 2-Aminooxazole s4->s5 t1 Antitubercular Assay (MABA) vs. M. tuberculosis s5->t1 t2 Cytotoxicity Assay vs. VERO cells s5->t2 t3 Kinetic Solubility Assay s5->t3 d1 Determine MIC t1->d1 d2 Determine TC50 t2->d2 d4 Measure Solubility (µM) t3->d4 d3 Calculate Selectivity Index (TC50/MIC) d1->d3 d2->d3 G cluster_pathway Bacterial Cysteine Biosynthesis serine L-Serine sat Serine Acetyltransferase (SAT/CysE) serine->sat acetyl_coa Acetyl-CoA acetyl_coa->sat oas O-Acetylserine oass O-Acetylserine Sulfhydrylase (OASS/CysK) oas->oass sulfide Sulfide sulfide->oass cysteine L-Cysteine cysteine->sat Feedback Inhibition sat->oas oass->cysteine inhibitor This compound Derivatives inhibitor->sat Inhibition

References

Safety Operating Guide

Safe Disposal of Ethyl 2-aminooxazole-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 2-aminooxazole-4-carboxylate, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards associated with this compound. Based on available data for the compound and its structural analogs, the following personal protective equipment (PPE) and handling protocols are mandatory.

Hazard Summary:

Hazard TypeClassificationPrecautionary Statement
Acute Oral ToxicityHarmful if swallowed[1]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Acute Dermal ToxicityHarmful in contact with skin[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.
Skin IrritationCauses skin irritation[1]Avoid contact with skin. If skin irritation occurs, seek medical advice.
Eye IrritationCauses serious eye irritation[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory IrritationMay cause respiratory irritation[1]Avoid breathing dust. Use only in a well-ventilated area.

Handle this compound within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[2][3]

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogen-Free Organic Solid Waste."

    • Do not mix this compound waste with other waste streams, particularly acidic, basic, or halogenated wastes, to prevent potentially hazardous reactions.[2][4]

  • Waste Collection and Containment:

    • Collect solid waste, including the compound itself and any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.[3]

    • Ensure the container is kept tightly closed except when adding waste.[2]

    • Do not overfill the container; a maximum of 90% capacity is advised to allow for potential expansion.[5]

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The CAS Number: 177760-52-0.

      • Associated hazard pictograms (e.g., exclamation mark for irritant and harmful).

      • The date when waste was first added to the container (accumulation start date).

      • The name and contact information of the responsible researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from sources of ignition, and within secondary containment to mitigate any potential spills.

  • Arranging for Final Disposal:

    • Once the waste container is full, or on a regular basis, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Follow all institutional procedures for waste pickup requests and record-keeping.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain the Spill:

    • For a solid spill, carefully sweep the material to prevent dust generation.

    • Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[2]

  • Collect and Dispose:

    • Carefully collect the spilled material and absorbent using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][3]

  • Report the Incident:

    • Report the spill to your laboratory supervisor and your institution's EHS department, following all required reporting procedures.

Disposal Workflow Diagram

DisposalWorkflow start Waste Generated (this compound & contaminated materials) segregate Segregate as 'Halogen-Free Organic Solid Waste' start->segregate spill Spill Occurs start->spill collect Collect in Labeled, Compatible Container segregate->collect label Label Container: - 'Hazardous Waste' - Chemical Name & CAS - Hazards & Date collect->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal spill->segregate No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Ethyl 2-aminooxazole-4-carboxylate. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar chemicals, it may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation, as well as potential respiratory irritation[1][2][3][4].

Personal Protective Equipment (PPE) Summary

A summary of the recommended personal protective equipment is provided in the table below.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.[3][5][6]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (inspect before use) and a lab coat or protective clothing.[5][6][7]To avoid skin contact which may be harmful and cause irritation.
Respiratory Protection Government-approved respirator.Required when ventilation is inadequate, if dust or aerosols are generated, or if irritation is experienced.[5][7]

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Ensure that a safety shower and an eyewash station are readily accessible.[7]

2. Donning Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that comply with appropriate standards (e.g., EN 166).[3][6][8]

  • Skin and Body Protection: Don a lab coat or other protective clothing to prevent skin exposure.[5][6] Wear compatible chemical-resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.[7]

  • Respiratory Protection: If the risk of inhaling dust or vapors is present, use a government-approved respirator.[5][7]

3. Handling the Chemical:

  • Avoid direct contact with the substance.[3][7]

  • Do not breathe in dust, fumes, or vapors.[3][7]

  • Weigh and transfer the chemical in a fume hood to minimize exposure.

  • After handling, wash your hands and any exposed skin thoroughly with soap and water.[3][7]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[7][9]

4. Storage:

  • Store the compound in a tightly sealed container.[7][9][10]

  • Keep it in a cool, dry, and well-ventilated location, away from incompatible materials.[7][9][10] The recommended storage temperature is between 2-8°C.[10]

5. Spill and Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with plenty of soap and water.[5]

  • If the substance gets into the eyes, rinse cautiously with water for several minutes.[2][3]

  • For inhalation, move the individual to fresh air.[5]

  • In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. Use appropriate absorbent material for cleanup and dispose of it as hazardous waste.

6. Disposal Plan:

  • All waste materials, including the chemical, any contaminated materials, and empty containers, should be treated as hazardous waste.[9][11]

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[9][11]

  • The initial rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[11]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling Ethyl 2-aminooxazole-4-carboxylate assess_risk Assess Potential for Exposure (Inhalation, Skin, Eye) start->assess_risk inhalation_risk Inhalation Risk? (e.g., dust, aerosol) assess_risk->inhalation_risk skin_risk Skin Contact Risk? assess_risk->skin_risk eye_risk Eye Splash Risk? assess_risk->eye_risk respirator Wear Approved Respirator inhalation_risk->respirator Yes no_respirator Work in Well-Ventilated Area (Fume Hood Recommended) inhalation_risk->no_respirator No gloves_coat Wear Chemical-Resistant Gloves and Lab Coat skin_risk->gloves_coat Yes goggles Wear Safety Goggles/ Glasses with Side Shields eye_risk->goggles Yes proceed Proceed with Handling respirator->proceed no_respirator->proceed gloves_coat->proceed goggles->proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.